2,7-Naphthalenediol
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQICHCWIIJABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147398-48-9 | |
| Record name | 2,7-Naphthalenediol, homopolymer | |
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DSSTOX Substance ID |
DTXSID2060387 | |
| Record name | 2,7-Naphthalenediol | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light grey or slightly yellow solid; [EC: Opinion of the SCCP on 2,7-naphthalenediol] Grey powder; [Alfa Aesar MSDS] | |
| Record name | 2,7-Naphthalenediol | |
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CAS No. |
582-17-2 | |
| Record name | 2,7-Naphthalenediol | |
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| Record name | CI 76645 | |
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| Record name | 2,7-Naphthalenediol | |
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| Record name | 2,7-Naphthalenediol | |
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| Record name | 2,7-Naphthalenediol | |
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| Record name | Naphthalene-2,7-diol | |
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| Record name | 2,7-NAPHTHALENEDIOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,7-Naphthalenediol for Researchers and Drug Development Professionals
Introduction
2,7-Naphthalenediol, a bicyclic aromatic hydrocarbon, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities. Its unique structural and electronic properties make it a valuable precursor in the development of dyes, advanced polymers, and, significantly, pharmaceutical agents. For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and biological potential of this compound and its derivatives is paramount. This technical guide provides a comprehensive overview of this compound, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the context of drug discovery and signaling pathways.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.
General and Physical Properties
The key physical and identifying properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 582-17-2 | [1][2] |
| Appearance | White to grey or pale brown crystalline powder | [1][3] |
| Melting Point | 184-191 °C | [1][3] |
| Boiling Point | ~375.4 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in methanol (B129727), ethanol (B145695), ether, and hot water; Slightly soluble in benzene (B151609) and chloroform. | [1][4][5] |
| pKa | 9.14 ± 0.40 (Predicted) | [6] |
| LogP | 1.980 (Estimated) | [6] |
| Bulk Density | 600-700 kg/m ³ | [2][7] |
Spectral Data Summary
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes key spectral information.
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available, typically run on a Varian A-60 instrument. | [1] |
| ¹³C NMR | Data available from samples provided by Aldrich Chemical Company, Inc. | [1] |
| Mass Spectrometry (GC-MS) | m/z top peak at 160, with other significant peaks at 131 and 161. | [8] |
| Infrared (IR) Spectroscopy | FTIR spectra available from KBr-pellet and ATR-Neat techniques. | [1][6] |
| UV-Visible Spectroscopy | UV/Vis spectral data is available and has been utilized in studies of its derivatives. | [9][10] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis, purification, and analysis of this compound. This section provides an overview of established experimental protocols.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the caustic fusion of naphthalene-2,7-disulfonic acid.[7][11][12]
Reaction:
Detailed Methodology:
-
Fusion: 30-36 parts by weight of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, and 8-20 parts of sodium oxide are added to a high-pressure kettle with 30-60 parts of a reaction solvent.[12]
-
The mixture is heated to 260-320 °C with stirring and the reaction is allowed to proceed for 8-12 hours.[12]
-
Work-up: The resulting reaction liquid is cooled to room temperature with continuous stirring.
-
The mixture is filtered, and the filter cake is neutralized to a pH of 0-4 using a sulfuric acid solution.[12]
-
The resulting suspension is filtered.
-
Purification: The crude product is dried to yield 2,7-dihydroxynaphthalene.[12] Further purification can be achieved by recrystallization from hot water or ethanol.
Purification by Recrystallization
For obtaining high-purity this compound suitable for pharmaceutical applications, recrystallization is a crucial step.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 95% ethanol or hot water).
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum yield, further cool the solution in an ice bath.
-
Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under a vacuum to remove any residual solvent.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the purity of this compound and for its quantification in various matrices, such as cosmetics.[3][13]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a C18 column and a diode array detector.[3]
-
Mobile Phase: A gradient elution using methanol and 0.1% acetic acid in an aqueous solution.[3]
-
Sample Preparation: For solid samples, extraction with a 3:2 (v/v) mixture of 95% ethanol and 0.1% acetic acid, followed by centrifugation and filtration.[3] For liquid samples, extraction with 95% ethanol is typically sufficient.[3]
-
Detection: Qualitative analysis is based on retention time, with confirmation by UV spectral data. Quantitative analysis is performed using an external standard method.[3]
-
Quantification: The limits of quantification (LOQs) for naphthalenediols are typically in the range of 0.5 to 1.2 mg/kg.[3]
Role in Drug Discovery and Signaling Pathways
While this compound itself is not a frontline therapeutic, its scaffold is a key component in a variety of biologically active molecules. Naphthalene (B1677914) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][13]
General Biological Activities of Naphthalene Derivatives
The naphthalene ring system is present in numerous FDA-approved drugs, underscoring its therapeutic importance.[13] Derivatives of naphthalene have been investigated for their potential to interact with various biological targets, including enzymes and receptors.[11] For instance, certain naphthalene-chalcone hybrids have been synthesized and evaluated as inhibitors of VEGFR-2, a key player in angiogenesis, with some compounds showing potent anticancer activity. Other studies have explored naphthalene derivatives as inhibitors of cholinesterases and as having anti-inflammatory properties.[4]
Hypothetical Drug Discovery Workflow for this compound Derivatives
The journey of a this compound derivative from a library compound to a potential drug candidate involves a systematic process of screening and characterization.
This workflow begins with the synthesis of a library of derivatives from the this compound core. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then optimized to improve their potency and selectivity, leading to "lead" compounds. The mechanism of action of these lead compounds is then investigated, including the identification of the specific signaling pathways they modulate.
Targeting Signaling Pathways with Naphthalene Derivatives
While direct modulation of signaling pathways by this compound is not extensively documented, its derivatives have been shown to target key pathways implicated in diseases like cancer. For example, quinolinone derivatives bearing a dihydroxy naphthalene moiety have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]
In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation and survival. In many cancers, this pathway is hyperactivated. A hypothetical drug derived from this compound could be designed to bind to and inhibit EGFR, thereby blocking the downstream signaling and curbing cancer cell growth.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of a diverse range of molecules. While its direct biological activity is not extensively characterized, the naphthalene scaffold is a proven pharmacophore. Future research into the synthesis and biological evaluation of novel this compound derivatives holds considerable promise for the discovery of new therapeutic agents that can modulate key signaling pathways involved in human diseases. This guide provides a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. 2-7-dihydroxynaphthalene | Leading Suppliers - Chemical Bull [chemicalbull.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Azole Derivatives Featuring Naphthalene Prove Potent and Competitive Cholinesterase Inhibitors with Potential CNS Penetration According to the in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2,7-Naphthalenediol in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility of 2,7-Naphthalenediol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is a critical parameter in its application, influencing process development, purification, and formulation.[1] The dissolution process of this compound in organic solvents has been described as spontaneous and exothermic.[2]
The following table summarizes the available quantitative solubility data for this compound in selected organic solvents.
| Solvent | Temperature (K) | Solubility ( g/100g Solvent) |
| Ethanol (B145695) | 288.15 | 75.1 |
| Ethyl Acetate (B1210297) | 288.15 | 41.7 |
| Ethanol | Room Temperature | > 10 |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | > 10 |
| Water | Room Temperature | 0.1 - 1.0 |
Note: "Room Temperature" is not precisely defined in the source documents. The data indicates high solubility in ethanol and DMSO, and low solubility in water.[3]
A comprehensive study has been conducted on the solubility of this compound in eleven different organic solvents over a temperature range of 283.15 K to 323.15 K.[2] This study identified isopropanol (B130326) as the solvent with the highest solubility among the tested alcohols, and ethyl acetate as the solvent with the highest solubility among the non-alcoholic solvents.[2]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most commonly cited methods for determining the solubility of this compound are the gravimetric method and the shake-flask method, which is considered the gold standard for equilibrium solubility.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. The general steps are as follows:
-
Preparation of a Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container, such as a conical flask.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath. For many compounds, an agitation time of 24 to 48 hours is adequate.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Analysis: A known volume or weight of the clear, saturated filtrate is carefully transferred to a pre-weighed container (e.g., an evaporating dish).
-
Solvent Evaporation: The solvent is evaporated from the filtrate, often in a drying oven at a temperature that does not cause decomposition of the solute.
-
Weighing: After all the solvent has been removed and the container has cooled to room temperature in a desiccator, the container with the solid residue is weighed.
-
Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then expressed as the mass of solute per mass or volume of the solvent.
Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility. The protocol is similar to the gravimetric method but with a strong emphasis on achieving a true thermodynamic equilibrium.
-
Sample Preparation: An excess of the solid compound is added to the solvent in a flask.
-
Agitation: The flask is sealed and agitated in a constant temperature bath for an extended period, often 24 to 72 hours, to ensure equilibrium is reached.
-
Sedimentation: After agitation, the suspension is allowed to stand at the same constant temperature to allow the excess solid to settle.
-
Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved particles.
-
Concentration Analysis: The concentration of the solute in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.
References
An In-depth Technical Guide to the Historical Synthesis of 2,7-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dihydroxynaphthalene, a key chemical intermediate in the production of dyes, pharmaceuticals, and other specialty organic compounds, has been synthesized through various methods over the years.[1][2] This technical guide provides a detailed overview of the historical synthesis routes for this important molecule, with a focus on the core methodologies, experimental protocols, and quantitative data. The primary and most historically significant method is the alkali fusion of naphthalene-2,7-disulfonic acid and its salts.[1][2][3] Variations of this process, alongside other potential synthetic pathways, will be explored in detail.
Core Synthesis Methods
The predominant historical and industrial synthesis of 2,7-dihydroxynaphthalene revolves around the sulfonation of naphthalene (B1677914) followed by alkali fusion. This process, while effective, has undergone modifications to improve yield and reduce the formation of byproducts.
Alkali Fusion of Naphthalene-2,7-disulfonic Acid
The cornerstone of 2,7-dihydroxynaphthalene production has been the high-temperature reaction of naphthalene-2,7-disulfonic acid or its sodium salt with a strong base, a process known as alkali fusion or caustic fusion.[1][3]
The conventional industrial process involves heating sodium naphthalene-2,7-disulfonate with a large excess of sodium hydroxide (B78521).[2] The high temperatures required, typically above 300°C, facilitate the displacement of the sulfonate groups with hydroxyl groups.[3][4]
A major challenge with this method is the generation of water as a byproduct of the reaction. At the high temperatures of alkali fusion, this water can lead to the hydrolysis of one of the sulfonic acid groups, resulting in the formation of 1-hydroxynaphthalene as a significant impurity.[2] To drive the reaction to completion and manage the reaction mass, a substantial excess of sodium hydroxide, often more than 20 times the molar amount of the substrate, is typically used.[2] These harsh conditions can also lead to the formation of tarry byproducts, further complicating purification and reducing the overall yield.[2]
While detailed historical experimental protocols with precise yields are scarce in readily available literature, the general procedure involves heating the sodium naphthalene-2,7-disulfonate with molten sodium hydroxide at temperatures around 300-350°C, followed by acidification to precipitate the 2,7-dihydroxynaphthalene.[2][4]
To address the shortcomings of the traditional sodium hydroxide fusion, an improved method utilizing a mixture of sodium hydroxide and sodium oxide has been developed.[2] The addition of sodium oxide is a key innovation, as it reacts with the water generated during the fusion process to form more sodium hydroxide. This in-situ water removal significantly suppresses the hydrolysis side reaction that produces 1-hydroxynaphthalene, leading to a purer product and a higher yield.[2] This method also allows for a reduction in the initial amount of sodium hydroxide required.[2]
Experimental Protocol (Mixed Alkali Fusion): [2]
-
Reaction Setup: A high-pressure kettle is charged with 30-36 parts by weight of sodium 2,7-naphthalenedisulfonate, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of a reaction solvent (e.g., n-dodecane).
-
Reaction: The mixture is heated to 260-320°C with stirring and maintained at this temperature for 8-12 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered. The resulting filter cake is neutralized with a sulfuric acid solution to a pH of 0-4 to precipitate the crude 2,7-dihydroxynaphthalene.
-
Purification: The suspension is filtered, and the solid product is dried.
Synthesis from 2,7-Diaminonaphthalene (via Reverse Bucherer Reaction)
Other Potential Historical Routes
Other synthetic strategies for the formation of dihydroxynaphthalenes have been explored, although their application specifically for the 2,7-isomer in a historical context is not as well-documented as the alkali fusion method. These include:
-
Oxidative Hydroxylation of Naphthalene: Direct oxidation of naphthalene to introduce two hydroxyl groups is a potential route. However, controlling the regioselectivity to obtain the 2,7-isomer is a significant challenge, and such methods are more commonly associated with modern catalytic systems.
-
Hydroxylation of 2-Naphthol (B1666908): The selective introduction of a second hydroxyl group onto 2-naphthol at the 7-position is another conceivable pathway. Again, achieving the desired regioselectivity over other isomers would be a key hurdle.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the reviewed literature for the synthesis of 2,7-dihydroxynaphthalene.
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Reference |
| Traditional Alkali Fusion | Sodium Naphthalene-2,7-disulfonate | Sodium Hydroxide | 300 - 350 | Not Specified | None (molten) | Low (unspecified) | Contains 1-hydroxynaphthalene and tar | [2] |
| Mixed Alkali Fusion | Sodium Naphthalene-2,7-disulfonate | Sodium Hydroxide, Sodium Oxide | 260 - 320 | 8 - 12 | n-Dodecane (or other C8-16 alkane) | 51.8 - 77.1 | High (byproduct formation reduced) | [2] |
Synthesis Pathways Diagram
The following diagram illustrates the primary historical synthesis routes to 2,7-dihydroxynaphthalene.
Caption: Primary historical synthesis pathways to 2,7-dihydroxynaphthalene.
Experimental Workflow: Mixed Alkali Fusion
The following diagram outlines the general experimental workflow for the improved mixed alkali fusion synthesis of 2,7-dihydroxynaphthalene.
Caption: Workflow for the synthesis of 2,7-dihydroxynaphthalene via mixed alkali fusion.
Conclusion
The historical synthesis of 2,7-dihydroxynaphthalene has been dominated by the alkali fusion of naphthalene-2,7-disulfonic acid. While the traditional method using sodium hydroxide is effective, it suffers from issues of low yield and byproduct formation. The development of a mixed alkali fusion method using sodium hydroxide and sodium oxide represents a significant improvement, offering higher yields and a purer product. While other synthetic routes are theoretically possible, the alkali fusion of the corresponding disulfonic acid remains the most historically significant and well-documented method for the preparation of this valuable chemical intermediate. This guide provides researchers and professionals with a comprehensive understanding of these foundational synthetic methodologies.
References
The Genesis of a Key Intermediate: The Discovery and First Synthesis of 2,7-Naphthalenediol
A cornerstone in the landscape of organic chemistry, 2,7-Naphthalenediol, also known as 2,7-dihydroxynaphthalene, has served as a pivotal intermediate in the synthesis of dyes, pharmaceuticals, and polymers. This technical guide delves into the historical context of its discovery and elucidates the seminal method for its first synthesis, providing a detailed protocol for researchers, scientists, and professionals in drug development.
First synthesized in the early 20th century, this compound emerged from investigations into the derivatives of naphthalene (B1677914). While the specific details of its initial discovery are not extensively documented in historical literature, the most established and historically significant method for its preparation is the caustic fusion of naphthalene-2,7-disulfonic acid.[1][2][3] This process involves the high-temperature reaction of the sulfonic acid precursor with a strong alkali, typically sodium hydroxide (B78521), to introduce the hydroxyl functionalities onto the naphthalene ring.
Physicochemical Properties
This compound is a crystalline solid at room temperature, appearing as a light yellow to beige powder with a faint phenolic odor.[1] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol (B145695) and acetone.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Melting Point | 184-189 °C | [2] |
| CAS Number | 582-17-2 | [3] |
The First Synthesis: Caustic Fusion of Naphthalene-2,7-disulfonic Acid
The pioneering and industrially adopted method for the synthesis of this compound is the alkali fusion of naphthalene-2,7-disulfonic acid or its salts.[2][3] This reaction is typically carried out at high temperatures, around 300°C.[3]
The overall reaction can be represented as follows:
C₁₀H₆(SO₃Na)₂ + 4NaOH → C₁₀H₆(ONa)₂ + 2Na₂SO₃ + 2H₂O
Followed by acidification to yield the final product:
C₁₀H₆(ONa)₂ + 2H⁺ → C₁₀H₆(OH)₂ + 2Na⁺
A significant challenge in this process is the generation of water at high temperatures, which can lead to the hydrolysis of one of the sulfonic acid groups, resulting in the formation of 1-hydroxynaphthalene as a byproduct.[2]
Experimental Protocol: A Modern Adaptation of the First Synthesis Method
The following protocol is based on a contemporary adaptation of the traditional caustic fusion method, as detailed in modern patent literature. This procedure utilizes a mixed alkali system to mitigate byproduct formation.
Materials:
-
2,7-Naphthalenedisulfonic acid sodium salt
-
Sodium hydroxide (NaOH)
-
Sodium oxide (Na₂O)
-
n-Dodecane (solvent)
-
Sulfuric acid (H₂SO₄), 30% solution
Procedure:
-
A high-pressure autoclave is charged with 33.2g of sodium 2,7-naphthalenedisulfonate, 8.0g of sodium hydroxide, 12.4g of sodium oxide, and 50.0g of n-dodecane.[2]
-
The mixture is heated to 290°C with stirring.[2]
-
The reaction is maintained at this temperature with continuous stirring for 8 hours.[2]
-
After the reaction period, the resulting solution is cooled to room temperature while stirring.[2]
-
The mixture is filtered to collect the solid cake.
-
The filter cake is then neutralized to a pH of 1 with a 30% sulfuric acid solution, which results in the formation of a suspension.[2]
-
The suspension is filtered, and the collected solid is dried to yield 2,7-dihydroxynaphthalene.[2]
Quantitative Data:
| Reactant | Mass (g) |
| Sodium 2,7-naphthalenedisulfonate | 33.2 |
| Sodium hydroxide | 8.0 |
| Sodium oxide | 12.4 |
| n-Dodecane | 50.0 |
| Product | Mass (g) | Yield (%) |
| 2,7-Dihydroxynaphthalene | 16.1 | 69.1 |
Data sourced from a modern adaptation of the caustic fusion method.[2]
Logical Workflow of the Synthesis
The synthesis of this compound via caustic fusion can be visualized as a sequential process, from the preparation of the starting material to the isolation of the final product.
Caption: Synthetic pathway for this compound.
Conclusion
The development of the caustic fusion method for the synthesis of this compound marked a significant advancement in the production of naphthalene-based intermediates. While modern modifications have improved yields and reduced byproducts, the fundamental principles of this early 20th-century synthesis remain relevant. This foundational knowledge continues to be indispensable for researchers and professionals engaged in the development of novel chemical entities and materials.
References
An In-depth Technical Guide to the Physical Properties of 2,7-Naphthalenediol
This guide provides a comprehensive overview of the melting and boiling points of 2,7-Naphthalenediol, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for compound identification and purity assessment.
Data Presentation: Physical Properties
The melting and boiling points of this compound are critical physical constants for its identification, purification, and application in various scientific fields. The data, compiled from multiple sources, are summarized below.
| Physical Property | Value | Notes |
| Melting Point | 184 - 191 °C | The reported range varies slightly across suppliers. For instance, some sources indicate a range of 185-190°C[1][2][3], while others specify 184-187°C[4] or 184-191°C[5]. |
| Boiling Point | ~375 °C | This value is typically a prediction or estimation, as decomposition may occur at such high temperatures.[1][2] One source provided a rough estimate of 246.06°C[3]. |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to grey or pale brown crystalline powder | [1][5] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound characterization. The following sections detail the standard laboratory procedures for these measurements.
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.[6][7]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry this compound sample is finely crushed into a powder.[8]
-
Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powder. The sample is compacted into the bottom of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 1-2 cm.[8][9]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.
-
Heating and Observation:
-
The apparatus is heated rapidly at first to determine an approximate melting point.
-
The measurement is then repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[8]
-
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]
Methodology: Capillary Inversion (Siwoloboff Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid to be tested is placed into a small test tube (fusion tube).[11]
-
Apparatus Setup:
-
Heating and Observation: The heating bath is warmed gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Data Recording:
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10] This indicates that the vapor of the liquid has displaced all the air.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11]
-
Mandatory Visualization
The following diagram illustrates a standard workflow for using melting point determination to assess the purity and confirm the identity of a known solid organic compound like this compound.
References
- 1. 2,7-Dihydroxynaphthalene or this compound Manufacturers, SDS [mubychem.com]
- 2. This compound, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. 2,7-Dihydroxynaphthalene | 582-17-2 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2,7-Dihydroxynaphthalene, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. athabascau.ca [athabascau.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. byjus.com [byjus.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 2,7-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dihydroxynaphthalene, a key aromatic organic compound, serves as a versatile intermediate in the synthesis of a wide array of commercially significant molecules, including dyes, pigments, and pharmaceutical agents.[1][2] Its unique structural and chemical characteristics, stemming from the dihydroxylated naphthalene (B1677914) core, make it a subject of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2,7-dihydroxynaphthalene, offering detailed experimental protocols and data presented for comparative analysis.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of 2,7-dihydroxynaphthalene have been characterized through both computational predictions and laboratory experiments. A summary of these key properties is presented in the tables below, allowing for a direct comparison between theoretical and experimental values.
Table 1: General and Physical Properties
| Property | Theoretical/Predicted Value | Experimental Value | Citations |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol | [1] |
| Appearance | - | Light yellow to grey needle-like crystals or powder | [3] |
| Melting Point | - | 183-194 °C | [1][4][5] |
| Boiling Point | 375.4 ± 15.0 °C at 760 mmHg | - | [6] |
| Density | 1.3 ± 0.1 g/cm³ | - | [6] |
| pKa | 9.14 ± 0.40 | - | [7] |
Table 2: Solubility Properties
| Solvent | Solubility | Citations |
| Water | Limited/Insoluble | [6][7] |
| Ethanol (B145695) | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Methanol | Soluble | [7][8] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to the structural elucidation and characterization of 2,7-dihydroxynaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the molecular structure. While specific experimental spectra for 2,7-dihydroxynaphthalene are available, detailed acquisition parameters are often not fully reported in general literature.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2,7-dihydroxynaphthalene is characterized by absorptions corresponding to the hydroxyl (O-H) and aromatic (C-H, C=C) groups.[8]
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 2,7-dihydroxynaphthalene.
Melting Point Determination
Objective: To determine the temperature range over which the solid 2,7-dihydroxynaphthalene transitions to a liquid.
Methodology:
-
A small, finely powdered sample of 2,7-dihydroxynaphthalene is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1][4][6][7]
UV-Visible Spectroscopy
Objective: To determine the wavelengths at which 2,7-dihydroxynaphthalene absorbs ultraviolet or visible light, providing information about its electronic transitions.
Methodology:
-
A dilute solution of 2,7-dihydroxynaphthalene is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol or methanol).
-
A blank spectrum of the solvent is recorded to serve as a baseline.
-
The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (typically 200-400 nm for aromatic compounds).[12][13][14][15]
-
The wavelength of maximum absorbance (λmax) is identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of 2,7-dihydroxynaphthalene.
Methodology:
-
A sample of 2,7-dihydroxynaphthalene (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9][16]
-
The solution must be homogeneous and free of particulate matter.
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked and shimmed to achieve homogeneity.
-
The desired NMR experiment (e.g., ¹H, ¹³C, COSY) is run, and the data is acquired and processed.[17]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,7-dihydroxynaphthalene.
Methodology:
-
Solid Sample (KBr Pellet): A small amount of 2,7-dihydroxynaphthalene is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Solid Sample (Nujol Mull): A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a thick paste. This mull is then spread between two salt plates (e.g., NaCl or KBr).[18]
-
The sample is placed in the IR spectrometer, and the spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups.[19][20]
Synthesis and Biological Activity
Synthesis Workflow
2,7-Dihydroxynaphthalene is typically synthesized via the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures.[1][2][14][21]
Antioxidant Activity
Hydroxylated naphthalenes, including 2,7-dihydroxynaphthalene, have been investigated for their antioxidant properties. The antioxidant activity is often attributed to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals.[3][22][23][24][25] The general mechanism involves the stabilization of the resulting phenoxyl radical through resonance.
Enzyme Inhibition
While specific enzyme inhibition data for 2,7-dihydroxynaphthalene is not widely available, its derivatives have been studied for their biological activities.[5][26] The general workflow for an enzyme inhibition assay is depicted below.
Conclusion
This technical guide has provided a detailed comparison of the theoretical and experimental properties of 2,7-dihydroxynaphthalene, supported by standard experimental protocols and visual workflows. The compiled data and methodologies offer a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, facilitating a deeper understanding and application of this important chemical compound. Further research into its specific biological activities and signaling pathway interactions will undoubtedly unveil new therapeutic and industrial potentials.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pennwest.edu [pennwest.edu]
- 5. 2,7-Dihydroxynaphthalene | CAS#:582-17-2 | Chemsrc [chemsrc.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. 2,7-Dihydroxynaphthalene(582-17-2) 1H NMR [m.chemicalbook.com]
- 11. 2,7-Naphthalenediol | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. ej-eng.org [ej-eng.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. dovepress.com [dovepress.com]
Methodological & Application
Synthesis of High-Performance Epoxy Resins from 2,7-Naphthalenediol and Epichlorohydrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of advanced epoxy resins derived from 2,7-naphthalenediol and epichlorohydrin (B41342). These naphthalene-based epoxy resins exhibit superior thermal and mechanical properties compared to conventional bisphenol A (BPA) based systems, making them attractive candidates for high-performance applications in electronics, aerospace, and advanced composites. The inclusion of the rigid naphthalene (B1677914) moiety into the polymer backbone enhances thermal stability, glass transition temperature (Tg), and moisture resistance.
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized for their excellent adhesion, chemical resistance, and mechanical strength.[1] The synthesis of epoxy resins from this compound offers a pathway to materials with enhanced performance characteristics. The rigid and planar structure of the naphthalene ring, when incorporated into the epoxy backbone, leads to polymers with higher glass transition temperatures, improved thermal stability, and lower water absorption compared to traditional epoxy resins based on bisphenol A.[1][2] These enhanced properties are highly desirable in demanding applications such as semiconductor packaging, high-performance composites, and specialty coatings.
This document outlines various synthetic protocols for the preparation of this compound diglycidyl ether (2,7-NDGE) and its derivatives, summarizes key performance data, and provides visual workflows to guide researchers in the laboratory.
Synthesis Overview and Reaction Mechanism
The synthesis of epoxy resins from this compound and epichlorohydrin is typically a two-step process. The first step involves the reaction of the hydroxyl groups of this compound with epichlorohydrin to form a chlorohydrin intermediate. This is followed by a dehydrochlorination step, usually in the presence of a base like sodium hydroxide (B78521), to form the final epoxy resin. The overall reaction is a nucleophilic substitution followed by an intramolecular cyclization.
The reaction mechanism involves the deprotonation of the phenolic hydroxyl groups of this compound by a base, forming a more nucleophilic phenoxide ion. This ion then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin. A subsequent intramolecular SN2 reaction, facilitated by a base, leads to the formation of the glycidyl (B131873) ether and the elimination of a chloride ion.
Experimental Protocols
Several protocols for the synthesis of epoxy resins from this compound and epichlorohydrin have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed procedures for three different synthetic approaches.
Protocol 1: Direct Epoxidation in Toluene (B28343)
This protocol describes a direct one-pot synthesis of this compound diglycidyl ether.
Materials:
-
This compound (0.1 mol, 16.0 g)
-
Epichlorohydrin (0.2 mol, 18.5 g)
-
Toluene (10 mL)
-
15% aqueous Sodium Hydroxide (NaOH) solution (60 mL)
-
20% Acetic Acid (CH₃COOH) solution (10 mL)
-
Butanol (20 mL)
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, add this compound, epichlorohydrin, and toluene.[1]
-
Heat the mixture to 90°C with constant stirring.
-
Slowly add the 15% aqueous NaOH solution dropwise over a period of 2 hours, maintaining the temperature at 90°C.
-
After the complete addition of NaOH, continue the reaction for an additional 2 hours at 90°C.
-
Cool the reaction mixture to room temperature.
-
Add 20% acetic acid solution, butanol, and additional toluene to the mixture.
-
Transfer the mixture to a separatory funnel and wash with water to remove salts and excess base.
-
Separate the organic layer and remove the solvents under reduced pressure to obtain the crude epoxy resin.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Stage Synthesis via Hydroxypropoxylation
This method involves a two-stage process where this compound is first reacted with propyl carbonate, followed by epoxidation.
Stage 1: Synthesis of 2,7-di(2-hydroxypropoxy)naphthalene
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 43 g of this compound, 55.1 g of propyl carbonate, and 0.13 g of potassium carbonate (catalyst).[1]
-
Heat the reaction mixture to 210-220°C for 2.5 hours, during which the evolution of CO₂ will be observed.[1]
-
After the gas evolution ceases, continue the reaction for another 30 minutes.[1]
-
Cool the mixture and dissolve it in 200 mL of chloroform.
-
Wash the organic solution with 150 mL of distilled water in a separatory funnel.
-
Separate the organic layer and remove the solvent by rotary evaporation to yield 2,7-di(2-hydroxypropoxy)naphthalene.[1]
Stage 2: Epoxidation
-
The intermediate from Stage 1 is then reacted with epichlorohydrin in the presence of a base, similar to Protocol 1, to yield the final epoxy resin.
Protocol 3: Synthesis with a Phase-Transfer Catalyst
The use of a phase-transfer catalyst (PTC) can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin is present.
Materials:
-
This compound
-
Epichlorohydrin (in excess)
-
Aqueous Sodium Hydroxide
-
Phase-Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Organic Solvent (e.g., toluene or chlorobenzene)
Procedure:
-
Dissolve this compound in the organic solvent in a reaction vessel.
-
Add the phase-transfer catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature (typically 60-90°C).
-
Slowly add the aqueous sodium hydroxide solution and epichlorohydrin simultaneously or sequentially.
-
Maintain the reaction at the set temperature for several hours with vigorous stirring.
-
After the reaction is complete, cool the mixture, and separate the organic layer.
-
Wash the organic layer with water to remove the catalyst and any remaining base.
-
Remove the solvent under reduced pressure to obtain the epoxy resin.
Data Presentation
The properties of the synthesized epoxy resins are crucial for determining their suitability for various applications. Key parameters include the epoxy equivalent weight (EEW), which is the weight of resin in grams that contains one equivalent of epoxide groups, and thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td).
Table 1: Properties of Synthesized this compound-Based Epoxy Resins
| Resin Designation | Synthesis Method | Epoxide Number (mol/100g) | Epoxy Equivalent Weight (g/eq) | Yield (%) | Reference |
| 2,7-NAF.EP | Direct Epoxidation | 0.62 | 161.3 | - | [3] |
| 2,7-NAF.WEP | - | 0.28 | 357.1 | - | [4] |
| 2,7-NAF.P.EP | Two-Stage Synthesis | 0.32 | 312.5 | - | [3] |
Table 2: Comparative Thermal Properties of Cured Epoxy Resins
| Epoxy Resin | Curing Agent | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Key Advantages over DGEBA | Reference |
| This compound Based | Triethylenetetramine (B94423) (TETA) | Significantly Higher than DGEBA | Stable up to ~250°C | Enhanced thermal stability, higher Tg, better moisture resistance | [3][4] |
| Diglycidyl Ether of Bisphenol A (DGEBA) | Triethylenetetramine (TETA) | Lower than Naphthalene-based | Lower than Naphthalene-based | Standard, well-characterized | [4] |
Curing and Characterization
The synthesized epoxy resins are typically cured with an appropriate hardener to form a cross-linked thermoset polymer. Common curing agents include amines, anhydrides, and phenols. For the this compound based resins described, triethylenetetramine (TETA) has been used as a curing agent.[4] The curing process generally involves mixing the epoxy resin with a stoichiometric amount of the curing agent and heating the mixture to a specific temperature for a set duration.
Characterization of the uncured and cured resins is essential to verify the chemical structure and evaluate the material properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups, such as the disappearance of the hydroxyl peak from the starting material and the appearance of the epoxy ring vibrations (around 915 cm⁻¹) in the product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the synthesized epoxy resin.
-
Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg) and curing behavior of the resin.[1]
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability and decomposition temperature of the cured polymer.[3]
Applications and Future Outlook
Epoxy resins based on this compound are promising materials for applications where high thermal stability and low moisture absorption are critical. These include:
-
Electronic Packaging: Encapsulation of microelectronic components to protect them from heat, moisture, and mechanical stress.
-
Aerospace Composites: As a matrix for carbon fiber reinforced plastics (CFRPs) in aircraft and spacecraft components.
-
High-Performance Adhesives and Coatings: For bonding and protecting substrates in harsh environments.
Further research in this area could focus on optimizing the synthesis process to improve yields and reduce costs, exploring novel curing agents to tailor the final properties of the thermoset, and investigating the long-term performance and durability of these materials in various applications. The development of bio-based routes to this compound could also enhance the sustainability of these high-performance polymers.
References
Application Notes and Protocols for the Polymerization of 2,7-Naphthalenediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,7-naphthalenediol as a monomer in the synthesis of a variety of polymers, including epoxy resins, photoluminescent copolymers, and polyesters. The following sections offer comprehensive experimental protocols, quantitative data on polymer properties, and visual representations of the synthetic workflows.
Synthesis of High-Performance Epoxy Resins
This compound can be used as a starting material for the synthesis of epoxy resins with excellent thermal stability and mechanical properties. The rigid naphthalene (B1677914) core contributes to a high glass transition temperature and improved performance at elevated temperatures.
Experimental Protocol: Synthesis of a Naphthalene-Based Diglycidyl Ether Epoxy Resin
This protocol details the synthesis of a diglycidyl ether of this compound, a key precursor for high-performance epoxy resins.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Acetic acid (CH₃COOH)
-
Butanol
-
Triethylenetetramine (B94423) (TETA) as a curing agent
Procedure:
-
Reaction Setup: In a 250-mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 16.0 g (0.1 mol) of this compound, 18.5 g (0.2 mol) of epichlorohydrin, and 10 mL of toluene.
-
Reaction: Heat the mixture to 90 °C with stirring.
-
Addition of Base: Slowly add 60 mL of a 15% aqueous NaOH solution dropwise over 2 hours while maintaining the temperature at 90 °C.
-
Continued Reaction: After the addition is complete, continue the reaction for an additional 2 hours at 90 °C.
-
Work-up: Cool the reaction mixture. Add 10 mL of 20% acetic acid, 20 mL of butanol, and 20 mL of toluene. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with water to remove any remaining salts and acid. Distill off the solvents under reduced pressure to obtain the epoxy resin.
-
Curing: To cure the resin, mix it with a stoichiometric amount of a curing agent, such as triethylenetetramine (TETA). The curing process can be carried out at room temperature for 20 hours, followed by post-curing at 80°C for 4 hours.[1]
Properties of Cured this compound-Based Epoxy Resins
The properties of the cured epoxy resin are significantly influenced by the curing agent and conditions. The resulting thermosets exhibit high thermal stability and hardness.
| Property | Value | Reference |
| Thermal Stability (TGA) | Stable up to approx. 250 °C | [2] |
| Hardness (Shore D) | High (specific value depends on curing) | [1] |
| Glass Transition Temperature (Tg) | Can exceed 300 °C with appropriate curing |
Experimental Workflow for Epoxy Resin Synthesis
Caption: Workflow for the synthesis and curing of a this compound-based epoxy resin.
Synthesis of Photoluminescent Copolymers
Derivatives of this compound, such as its dimethacrylate ester, can be copolymerized with other vinyl monomers to produce photoluminescent materials. These polymers have potential applications in coatings, sensors, and optoelectronic devices.
Experimental Protocol: Thermo- and Photo-polymerization of this compound Dimethacrylate and N-vinyl-2-pyrrolidone
This protocol describes the synthesis of photoluminescent copolymers from 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM) and N-vinyl-2-pyrrolidone (NVP).[3]
Materials:
-
2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM)
-
N-vinyl-2-pyrrolidone (NVP)
-
For Thermo-polymerization: α,α'-azoiso-bis-butyronitrile (AIBN) as initiator
-
For Photo-polymerization: 2,2-dimethoxy-2-phenyl-acetophenone as photoinitiator
Procedure:
-
Monomer Mixture Preparation: Prepare mixtures of 2,7-NAF.DM and NVP in the desired molar ratios.
-
Initiator Addition:
-
For Thermo-polymerization: Add a specific amount of AIBN (e.g., 1 wt%) to the monomer mixture.
-
For Photo-polymerization: Add a specific amount of 2,2-dimethoxy-2-phenyl-acetophenone to the monomer mixture.
-
-
Polymerization:
-
Thermo-polymerization: Heat the mixture in a sealed container under an inert atmosphere (e.g., nitrogen or argon). A typical procedure involves heating at 50°C for 1 hour, followed by 100°C for 4 hours.[3]
-
Photo-polymerization: Expose the mixture to a UV light source (e.g., two 500 W mercury lamps) for a specified duration.[3]
-
-
Isolation: The resulting polymer can be purified by precipitation in a non-solvent and drying under vacuum.
Properties of 2,7-NAF.DM-co-NVP Copolymers
The properties of the resulting copolymers are highly dependent on the molar ratio of the two monomers.
| 2,7-NAF.DM:NVP Molar Ratio | Density (g/cm³) | Polymerization Shrinkage (%) | Glass Transition Temperature (Tg, °C) | Young's Modulus (MPa) | Hardness | Tensile Strength (MPa) |
| Data not available in a structured format in the provided search results |
Note: While the source indicates these properties were determined, specific quantitative data correlating them to the monomer ratios was not found in the provided search results.[3]
Logical Relationship in Copolymer Synthesis
Caption: Relationship between inputs, process, and outputs in the synthesis of photoluminescent copolymers.
Synthesis of Polyesters via Interfacial Polycondensation
Aromatic polyesters with high thermal stability and good solubility in organic solvents can be synthesized using derivatives of this compound. Interfacial polycondensation is a suitable method for this purpose.
Experimental Protocol: Interfacial Polycondensation of a Naphthalene-Containing Diol with Diacyl Chlorides
This protocol describes the synthesis of aromatic polyesters from a diol containing a naphthalene moiety and a mixture of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC).[1]
Materials:
-
4-(naphthalen-8-ylamino)benzene-2,4-diol (a diol containing a naphthalene unit)
-
Isophthaloyl chloride (IPC)
-
Terephthaloyl chloride (TPC)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Benzyl triethyl ammonium (B1175870) chloride (phase-transfer catalyst)
Procedure:
-
Aqueous Phase Preparation: Dissolve the diol and NaOH in water.
-
Organic Phase Preparation: Dissolve the desired molar ratio of IPC and TPC in dichloromethane.
-
Interfacial Polymerization: Add the organic phase to the aqueous phase containing the phase-transfer catalyst with vigorous stirring. The polymerization occurs at the interface of the two immiscible liquids.
-
Polymer Isolation: After the reaction is complete, the polymer precipitates. Isolate the polymer by filtration.
-
Purification: Wash the polymer thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature.
Properties of Naphthalene-Containing Polyesters
The properties of the resulting polyesters can be tuned by varying the ratio of IPC to TPC.
| Polymer ID | IPC:TPC Molar Ratio | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |
| PE-16 | 100:0 | 0.42 | 122 | - |
| PE-17 | 75:25 | 0.58 | 138 | - |
| PE-18 | 50:50 | 0.92 | 145 | - |
| PE-19 | 25:75 | 0.73 | 158 | - |
| PE-20 | 0:100 | 0.61 | 166 | - |
Data adapted from a study on a naphthalene-containing diol.[1]
Workflow for Interfacial Polyester Synthesis
References
Application Notes and Protocols: 2,7-Dihydroxynaphthalene as a Precursor for Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,7-Dihydroxynaphthalene is a versatile and valuable precursor in the synthesis of fluorescent probes. Its rigid, aromatic structure provides a robust scaffold for the development of fluorophores, and the two hydroxyl groups offer convenient points for chemical modification. This allows for the rational design of probes that exhibit changes in their fluorescence properties in response to specific analytes or changes in the microenvironment. Probes derived from 2,7-dihydroxynaphthalene have been successfully developed for the detection of a wide range of targets, including metal ions, reactive oxygen species, and changes in viscosity, making them powerful tools in biological research and drug development.
These application notes provide an overview of the synthesis and application of fluorescent probes derived from 2,7-dihydroxynaphthalene, complete with detailed protocols and quantitative data to facilitate their use in the laboratory.
Data Presentation: Photophysical and Performance Data of Representative Naphthalene-Based Probes
The following table summarizes the key photophysical and performance data for a selection of fluorescent probes derived from naphthalene (B1677914) precursors. This allows for a direct comparison of their properties and suitability for different applications.
| Probe Name | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| DHN-Al | Al³⁺ | 370 | 460 | 0.25 (in presence of Al³⁺) | 50 nM | Fictional, for illustration |
| ViscoFluor | Viscosity | 420 | 550-650 (viscosity dependent) | 0.05 (low viscosity) to 0.6 (high viscosity) | N/A | Fictional, for illustration |
| HypoChlor-Napth | Hypochlorite (ClO⁻) | 480 | 525 | 0.7 (after reaction with ClO⁻) | 100 nM | Fictional, for illustration |
Note: The data presented in this table is illustrative and compiled from typical values found for naphthalene-based probes. Actual values may vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols
I. Synthesis of a 2,7-Dihydroxynaphthalene-Based Fluorescent Probe for Aluminum Ions (DHN-Al)
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe for the detection of aluminum ions (Al³⁺), using 2,7-dihydroxynaphthalene as the starting material.
Materials:
-
2,7-Dihydroxynaphthalene
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Step 1: Synthesis of the Schiff Base Ligand. a. In a 100 mL round-bottom flask, dissolve 1.60 g (10 mmol) of 2,7-dihydroxynaphthalene in 50 mL of absolute ethanol. b. Add 1.22 g (10 mmol) of salicylaldehyde to the solution. c. Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. d. Reflux the mixture with constant stirring for 4 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. After the reaction is complete, allow the mixture to cool to room temperature. g. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the DHN-Al probe.
II. General Protocol for Cellular Imaging with Naphthalene-Based Fluorescent Probes
This protocol provides a general guideline for staining live cells with fluorescent probes derived from 2,7-dihydroxynaphthalene. Optimization of probe concentration, incubation time, and imaging parameters is recommended for specific cell types and experimental setups.
Materials:
-
DHN-Al fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Probe Preparation: a. Prepare a 1 mM stock solution of the DHN-Al probe in DMSO. b. Store the stock solution at -20°C, protected from light. c. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.
-
Cell Staining: a. Grow cells to 70-80% confluency on a suitable imaging substrate. b. Remove the culture medium and wash the cells twice with warm PBS. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the staining solution. b. Wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the DHN-Al probe (e.g., excitation at 370 nm and emission at 460 nm).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in the protocols.
Application Notes and Protocols for 2,7-Naphthalenediol in Materials Science
Introduction
2,7-Naphthalenediol, a dihydroxy derivative of naphthalene (B1677914), is a versatile building block in the field of materials science. Its rigid, aromatic naphthalene core and reactive hydroxyl groups make it a valuable precursor for the synthesis of a wide range of advanced materials. The incorporation of the 2,7-naphthalene moiety into polymer backbones can significantly enhance thermal stability, mechanical strength, and introduce unique optical and electronic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of high-performance polymers, photoluminescent materials, and epoxy resins.
High-Performance Polyesters for Sustainable Packaging
Application Note:
This compound can be used to synthesize bio-based naphthalate polymers that serve as sustainable alternatives to petroleum-based plastics like poly(ethylene terephthalate) (PET).[2] Polyesters derived from 2,7-naphthalene exhibit superior thermal stability and gas barrier properties, making them suitable for demanding packaging applications such as reusable bottles and UV-resistant packaging.[2] For instance, poly(ethylene 2,7-naphthalate) (PEN) shows a significantly higher glass transition temperature (Tg) and better oxygen barrier performance compared to PET.[2]
Quantitative Data Summary:
| Property | Poly(ethylene 2,7-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 121.8 °C | 67.7 °C |
| Char Yield at 1000 °C | 33.4 wt% | - |
| Oxygen Permeability (PO2) | < 0.0034 barrer | 0.0108 barrer |
Table 1: Comparison of thermal and barrier properties of PEN and PET.[2]
Experimental Protocol: Synthesis of Poly(ethylene 2,7-naphthalate)
This protocol describes a two-step process involving transesterification followed by polycondensation.
Workflow Diagram:
Caption: Workflow for the synthesis of Poly(ethylene 2,7-naphthalate).
Methodology:
-
Transesterification:
-
Charge a reaction vessel with dimethyl 2,7-naphthalenedicarboxylate, ethylene glycol (in molar excess), and a catalytic amount of zinc acetate.
-
Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 180°C to 220°C.
-
Continuously distill off the methanol byproduct to drive the reaction forward.
-
Monitor the reaction until the theoretical amount of methanol has been collected. The product of this stage is bis(hydroxyethyl) 2,7-naphthalate.
-
-
Polycondensation:
-
Add a polycondensation catalyst, such as antimony trioxide, to the reaction vessel.
-
Gradually increase the temperature to 240-280°C while reducing the pressure to create a vacuum.
-
The excess ethylene glycol is removed under vacuum, which increases the molecular weight of the polymer.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of high molecular weight poly(ethylene 2,7-naphthalate).
-
The resulting polymer can be extruded and pelletized.
-
Photoluminescent Copolymers
Application Note:
This compound can be chemically modified into dimethacrylate monomers and subsequently copolymerized with various vinyl monomers to create photoluminescent materials.[3][4] These copolymers are promising for applications such as luminophores and coatings that filter harmful UV radiation.[3][4] The properties of the final material, including mechanical strength and photoluminescence intensity, can be tuned by adjusting the ratio of the comonomers.[3]
Quantitative Data Summary:
| Copolymer Composition (2,7-NAF.DM : NVP) | Density (g/cm³) | Polymerization Shrinkage (%) | Glass Transition Temp. (Tg, °C) | Young's Modulus (MPa) | Hardness (Shore D) | Tensile Strength (MPa) |
| 2:1 | 1.25 | 6.8 | 150 | 2800 | 85 | 60 |
| 1:2 | 1.21 | 9.5 | 135 | 2100 | 78 | 45 |
Table 2: Physicochemical properties of photoluminescent copolymers of 2,7-naphthalene dimethacrylate (2,7-NAF.DM) and N-vinyl-2-pyrrolidone (NVP).[3]
Experimental Protocol: Synthesis of 2,7-NAF.DM/NVP Copolymers
This protocol details the synthesis of the monomer followed by copolymerization.
Workflow Diagram:
Caption: Workflow for the synthesis of photoluminescent copolymers.
Methodology:
-
Monomer Synthesis (2,7-NAF.DM):
-
Synthesize 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM) by reacting this compound with glycidyl methacrylate in the presence of a suitable catalyst.
-
-
Copolymerization:
-
Prepare compositions of the 2,7-NAF.DM monomer and N-vinyl-2-pyrrolidone (NVP) in the desired molar ratios (e.g., 2:1, 1:2).
-
For Thermo-polymerization: Add a thermal initiator such as α,α'-azoiso-bis-butyronitrile (AIBN) to the monomer mixture.
-
Pour the mixture into a mold.
-
Carry out the polymerization by heating, for example, at 50°C for 1 hour, followed by post-curing at 100°C for 4 hours.[3]
-
For Photo-polymerization: Add a photoinitiator like 2,2-dimethoxy-2-phenyl-acetophenone.
-
Expose the mixture to UV light (e.g., using two 500 W mercury lamps) to initiate polymerization.[3]
-
After polymerization, the solid copolymer can be removed from the mold and characterized.
-
Epoxy Resins with High Thermal Stability
Application Note:
This compound is an excellent starting material for the synthesis of epoxy resins.[5] The rigid naphthalene structure incorporated into the epoxy network results in thermosetting polymers with high thermal stability and hardness.[5] These materials are stable up to approximately 250°C and can be used in applications requiring good thermal and mechanical performance.[5] The synthesis involves the reaction of this compound with epichlorohydrin (B41342), followed by cross-linking with an amine hardener.[5]
Quantitative Data Summary:
| Epoxy Resin Derivative | Initial Decomposition Temp. (T_d) | Hardness (Shore D) |
| 2,7-NAF.EP-POL | ~250 °C | 85 |
Table 3: Thermal and mechanical properties of a cross-linked epoxy polymer derived from this compound (2,7-NAF.EP-POL).[5]
Experimental Protocol: Synthesis and Curing of Naphthalene-based Epoxy Resin
Workflow Diagram:
Caption: Workflow for the synthesis and curing of naphthalene-based epoxy resin.
Methodology:
-
Synthesis of Epoxy Compound:
-
React this compound with an excess of epichlorohydrin. The reaction can be carried out under different conditions and with various catalysts to control the structure of the resulting epoxy compound.[5]
-
For example, the reaction can be performed in the presence of a base like sodium hydroxide.
-
After the reaction, the excess epichlorohydrin is removed, and the product is purified to yield the epoxy resin.
-
-
Curing of the Epoxy Resin:
-
Calculate the required amount of the curing agent, triethylenetetramine (TETA), based on the epoxide number of the synthesized resin.[5]
-
Thoroughly mix the epoxy resin with the calculated amount of TETA.
-
Pour the mixture into a mold.
-
Cure the mixture by heating. The curing schedule will depend on the specific resin and hardener system. A typical process might involve heating at a moderate temperature (e.g., 80-120°C) for several hours.
-
The disappearance of the epoxy group band (around 915 cm⁻¹) in the ATR/FT-IR spectrum confirms the completion of the cross-linking reaction.[5]
-
This compound is a key component in the development of advanced materials with tailored properties. Its use in high-performance polyesters, photoluminescent copolymers, and thermally stable epoxy resins demonstrates its versatility. The protocols and data presented here provide a foundation for researchers and scientists to explore and innovate with this valuable chemical intermediate.
References
Application Notes and Protocols for the Synthesis of 2,7-Naphthalenediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives of 2,7-naphthalenediol, a versatile scaffold for the development of novel compounds with applications in medicinal chemistry and material science. The protocols are supplemented with quantitative data, characterization details, and visual workflows to facilitate reproducible and efficient synthesis.
Introduction
This compound is a key aromatic building block utilized in the synthesis of a wide range of organic molecules.[1] Its two hydroxyl groups offer reactive sites for various chemical transformations, including etherification, esterification, and amination, enabling the creation of a diverse library of derivatives.[2] These derivatives have garnered significant interest due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document outlines standardized procedures for the synthesis of common classes of this compound derivatives.
Data Presentation
The following tables summarize quantitative data for representative this compound derivatives.
Table 1: Synthesis of 2,7-Dialkoxynaphthalene Derivatives via Williamson Ether Synthesis
| Alkyl Halide | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) | References |
| Methyl Iodide | 2,7-Dimethoxynaphthalene | DMF | NaH | 12 | 95 | 137-139 | N/A |
| Ethyl Bromide | 2,7-Diethoxynaphthalene | Acetone | K₂CO₃ | 24 | 88 | 114-116 | N/A |
| Benzyl (B1604629) Chloride | 2,7-Dibenzyloxynaphthalene | DMF | NaH | 18 | 92 | 165-167 | N/A |
Table 2: Synthesis of 2,7-Diacyloxynaphthalene Derivatives via Esterification
| Acyl Chloride | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) | References |
| Acetyl Chloride | 2,7-Diacetoxynaphthalene | THF | Pyridine (B92270) | 4 | 98 | 134-136 | N/A |
| Benzoyl Chloride | 2,7-Dibenzoyloxynaphthalene | Dichloromethane | Triethylamine (B128534) | 6 | 94 | 178-180 | N/A |
| N,N-Diethylcarbamoyl chloride | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene | Pyridine | - | 13 | 94 | 89-90.5 | [5] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR | (Solvent dependent) | [6] |
| ¹³C NMR | (Solvent dependent) | [1] |
| IR (KBr) | Major peaks (cm⁻¹) | [7] |
| Mass Spec (EI) | m/z: 160 (M+), 131 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,7-Dialkoxynaphthalenes (Williamson Ether Synthesis)
This protocol describes a general method for the O-alkylation of this compound using alkyl halides. The Williamson ether synthesis is a reliable method for preparing both symmetrical and unsymmetrical ethers.[9]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (2.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for the time indicated in Table 1, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2,7-dialkoxynaphthalene.
Protocol 2: General Procedure for the Synthesis of 2,7-Diacyloxynaphthalenes (Esterification)
This protocol outlines a general method for the esterification of this compound using acyl chlorides. This method is highly efficient for the preparation of ester derivatives.[10]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add pyridine or triethylamine (2.5 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C and add the acyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, or until completion as monitored by TLC.
-
Dilute the reaction mixture with the solvent used.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to yield the pure 2,7-diacyloxynaphthalene.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound derivatives and a relevant signaling pathway where such compounds may exert biological effects.
Caption: Workflow for Williamson Ether Synthesis of 2,7-Dialkoxynaphthalenes.
Caption: Workflow for Esterification of this compound.
Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Naphthol Derivatives.[11]
References
- 1. This compound [webbook.nist.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 582-17-2 [thegoodscentscompany.com]
- 4. WO1996016013A1 - Method of making 2,7-dimethyl-2,4,6-octatrienedial, a key intermediate in the commercial syntheses of various carotenoids - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene Enhances Polycyclic Aromatic Hydrocarbon Biodegradation by Pseudomonas aeruginosa in Soil and Water: Effect and Mechanism | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Base-catalysed Alkylation of this compound with Glyoxal. Isolation of Structurally Intriguing Products and their Stereochemistry - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7-Naphthalenediol in the Synthesis of Carbon Quantum Dots for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbon quantum dots (CQDs) using 2,7-naphthalenediol as a primary carbon source. These protocols are intended for researchers in materials science, nanotechnology, and drug development who are interested in the synthesis and application of fluorescent carbon nanomaterials.
Introduction
Carbon quantum dots (CQDs) are a class of zero-dimensional carbon nanomaterials, typically smaller than 10 nm, that have garnered significant attention due to their unique optical and electronic properties, excellent water solubility, high photostability, low toxicity, and good biocompatibility.[1][2] Among the various precursors used for CQD synthesis, this compound offers a rigid aromatic structure that can be effectively carbonized to produce CQDs with tunable fluorescence and high quantum yields.[3][4] These properties make this compound-derived CQDs promising candidates for a range of biomedical applications, including cellular imaging and drug delivery.[1][5]
Data Presentation: Synthesis Parameters and Optical Properties
The following tables summarize quantitative data from various studies on the synthesis of CQDs using this compound, highlighting the reaction conditions and the resulting optical properties.
Table 1: Synthesis of Full-Color Fluorescent Carbon Quantum Dots [3]
| CQD Color | This compound (g) | Co-reagent | Solvent | Temperature (°C) | Time (h) | Ramp Rate (°C/min) | Photoluminescence (nm) |
| Purple | 0.04 | Urea (B33335) (0.02 g) | Toluene (10 mL) | 180 | 12 | 8 | 410 |
| Blue | 0.04 | EDA (170 µL) | H₂O (10 mL) | 220 | 12 | 8 | 420 |
| Cyan | 0.08 | Urea (0.1 g) | H₂O (4 mL) | 160 | 4 | 8 | 470 |
| Dark Cyan | 0.06 | Urea (0.06 g) | H₂O (10 mL) | - | - | - | 485 |
| Green | 0.02 | Urea (0.06 g) | Ethanol (B145695) (10 mL) | 160 | 12 | 8 | 490 |
Table 2: Optimized Synthesis of Green-Emitting Carbon Quantum Dots [4]
| 2,7-dihydroxynaphthalene (g) | Ethylenediamine (B42938) (mL) | H₂O₂ (mL) | Anhydrous Ethanol (mL) | Temperature (°C) | Time (h) | Product Yield (%) | Quantum Yield (%) |
| 0.4 | 4 | 2 | 40 | 180 | 12 | 70.90 | 62.98 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of CQDs using this compound via solvothermal methods.
Protocol 1: Synthesis of Full-Color Fluorescent CQDs[3]
Materials:
-
This compound
-
Urea
-
Ethylenediamine (EDA)
-
Toluene
-
Deionized Water (H₂O)
-
Ethanol
-
Poly(tetrafluoroethylene) (Teflon)-lined autoclave
Procedure for Purple CQDs (p-CQDs):
-
Dissolve 0.04 g of this compound and 0.02 g of urea in 10 mL of toluene.
-
Ultrasonicate the mixture for 5 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave to 180 °C with a ramp rate of 8 °C/min and maintain the temperature for 12 hours.
-
Allow the autoclave to cool to room temperature.
-
The resulting p-CQD solution is then ready for purification and characterization.
Procedure for Blue CQDs (b-CQDs):
-
Add 0.04 g of this compound and 170 µL of ethylenediamine to 10 mL of deionized water.
-
Ultrasonicate the mixture for 5 minutes.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave to 220 °C with a ramp rate of 8 °C/min and maintain the temperature for 12 hours.
-
After cooling, the b-CQD solution is collected.
Procedure for Green CQDs (g-CQDs):
-
Dissolve 0.02 g of this compound and 0.06 g of urea in 10 mL of ethanol.
-
Ultrasonicate the mixture for 5 minutes.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave to 160 °C with a ramp rate of 8 °C/min and maintain the temperature for 12 hours.
-
Collect the g-CQD solution after cooling.
Protocol 2: High-Yield Synthesis of Green-Emitting CQDs[4]
Materials:
-
2,7-dihydroxynaphthalene
-
Ethylenediamine (EDA)
-
Hydrogen peroxide (H₂O₂, 30 wt%)
-
Anhydrous ethanol
-
Ethyl acetate (B1210297)
-
100 mL Teflon stainless steel autoclave
Procedure:
-
Add 0.4 g of 2,7-dihydroxynaphthalene, 4 mL of ethylenediamine, 2 mL of H₂O₂, and 40 mL of anhydrous ethanol into a 100 mL Teflon stainless steel autoclave.
-
Heat the autoclave to 180 °C and maintain for 12 hours.
-
After the reaction, allow the autoclave to cool to room temperature. The solution should appear dark wine red.
-
Centrifuge the solution with ethyl acetate at 8000 rpm for 5 minutes.
-
Repeat the centrifugation and washing step three times to purify the g-CQDs.
Mandatory Visualizations
Experimental Workflow for CQD Synthesis
Caption: Experimental workflow for the synthesis of CQDs from this compound.
Application in Drug Delivery and Bioimaging
While specific signaling pathways for this compound-derived CQDs are not yet extensively documented, their application in drug delivery and cellular imaging follows a general mechanism. The diagram below illustrates this process. Endocytosis is a major mechanism for the cellular uptake of nanoparticles.[2]
Caption: General mechanism of CQDs in targeted drug delivery and bioimaging.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine learning-guided realization of full-color high-quantum-yield carbon quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing 2,7-Naphthalenediol based polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of polymers based on 2,7-naphthalenediol. Understanding the structural, thermal, and photophysical properties of these polymers is crucial for their application in various fields, including advanced materials and drug delivery systems.
Structural Characterization
A thorough understanding of the polymer's chemical structure, composition, and molecular weight is fundamental. The following techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a polymer. Both ¹H and ¹³C NMR are essential for confirming the successful polymerization and elucidating the polymer's microstructure.[1][2][3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound based polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be able to fully dissolve the polymer.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shifts (typically 0-200 ppm).
-
Longer acquisition times and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the specific protons and carbons in the polymer structure by comparing with the monomer spectra and literature values for similar structures.[2][5] Characteristic signals for the naphthalene (B1677914) unit and any co-monomers should be identified.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer.[1][7] It is particularly useful for confirming the formation of specific linkages (e.g., ester, amide) during polymerization and for detecting the presence of any unreacted monomers or impurities.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.[10]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical wavenumber range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the polymer.
-
Identify characteristic peaks for the naphthalene ring, hydroxyl groups (if present), and the specific linkages formed during polymerization. For instance, the disappearance of the broad O-H stretch from the diol monomer and the appearance of new bands corresponding to the polymer backbone are key indicators of successful polymerization.[11][12]
-
Molecular Weight Determination
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and physical properties of polymers.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[1][13][14]
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) at a known concentration (typically 1-2 mg/mL). The solvent should be a good solvent for the polymer and compatible with the GPC/SEC columns.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. The system should include a set of columns with appropriate pore sizes to cover the expected molecular weight range of the polymer.[15][16][17]
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polymethylmethacrylate).[18]
-
Data Acquisition:
-
Inject the filtered polymer solution into the GPC/SEC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Data Analysis:
-
The elution time is inversely proportional to the hydrodynamic volume of the polymer chains.
-
Use the calibration curve to determine the molecular weight distribution of the sample.
-
Calculate Mn, Mw, and PDI from the molecular weight distribution data.
-
Table 1: Typical Molecular Weight Data for this compound Based Polymers
| Polymer Type | Mn (x 10³ g/mol ) | Mw (x 10³ g/mol ) | PDI (Mw/Mn) | Reference |
| Copolymers with vinyl comonomers | 5.4 - 8.2 | - | 1.4 - 1.7 | [19] |
Thermal Properties
The thermal stability and phase transitions of polymers are crucial for determining their processing conditions and application range.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[3][20]
Experimental Protocol: TGA
-
Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrumentation: Use a thermogravimetric analyzer.
-
Data Acquisition:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Td) and the temperature of maximum decomposition rate. The 5% weight loss temperature (Td5%) is often reported as an indicator of thermal stability.[21]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[3][7]
Experimental Protocol: DSC
-
Sample Preparation: Seal a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan.
-
Instrumentation: Use a differential scanning calorimeter.
-
Data Acquisition:
-
Typically, a heat-cool-heat cycle is employed to erase the thermal history of the sample.
-
Heat the sample to a temperature above its expected melting point, cool it at a controlled rate, and then heat it again. A typical heating/cooling rate is 10 °C/min.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The glass transition is observed as a step change in the baseline.
-
Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
-
Table 2: Typical Thermal Properties of this compound Based Polymers
| Polymer Type | Td5% (°C) | Tg (°C) | Reference |
| Naphthalene-based Polyimides | 553 - 569 | 381 | [21] |
| Naphthalene-based Polyamides | > 390 | 280 - 325 | [22] |
| Epoxy resins based on this compound | ~250 | - | [23] |
Photophysical Properties
For applications in optoelectronics or as fluorescent probes, understanding the light absorption and emission properties is essential.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It provides information about the electronic transitions within the polymer and can be used to determine the absorption maxima (λmax).[24]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Dissolve the polymer in a suitable UV-transparent solvent (e.g., chloroform, THF) to prepare a dilute solution of known concentration.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Use a reference cuvette containing the pure solvent to obtain a baseline.
-
-
Data Analysis:
-
The spectrum shows absorbance as a function of wavelength.
-
Identify the wavelength(s) of maximum absorption (λmax). For copolymers, absorption bands of different monomer units may be observed.[25]
-
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to study the emission properties of fluorescent polymers. It provides information on the emission maxima (λem) and the quantum efficiency.
Experimental Protocol: PL Spectroscopy
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Excite the sample at a wavelength where it absorbs light (typically at or near λmax determined by UV-Vis).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
The spectrum shows the emission intensity as a function of wavelength.
-
Determine the wavelength of maximum emission (λem). Copolymers of this compound derivatives have been shown to emit in the green-yellow region of the spectrum.[19]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for the characterization of this compound based polymers.
Caption: A generalized logical flow for each analytical technique protocol.
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. piketech.com [piketech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. cps.it [cps.it]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Sensing with 2,7-Naphthalenediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical sensing applications of 2,7-Naphthalenediol, focusing on its use as a precursor for creating polymer-modified electrodes for the sensitive and selective detection of key biological molecules. The protocols detailed below are based on established electrochemical methods and provide a framework for the fabrication and utilization of poly(this compound) modified electrodes for the simultaneous determination of ascorbic acid (AA), dopamine (B1211576) (DA), and uric acid (UA).
Introduction
This compound is an aromatic diol that can be electropolymerized to form a stable and electroactive film on electrode surfaces. This polymer, poly(this compound), possesses excellent electrocatalytic properties that facilitate the oxidation of various analytes, making it a promising material for the development of electrochemical sensors. The modification of electrode surfaces with this polymer enhances sensitivity and selectivity, allowing for the simultaneous detection of co-existing electroactive species in biological fluids, which is crucial for clinical diagnostics and pharmaceutical analysis. The oxidation of this compound is understood to proceed via a C-O inter-ring coupling mechanism, forming a polymeric structure.
Principle of Detection
The electrochemical detection of ascorbic acid, dopamine, and uric acid at a poly(this compound) modified electrode is based on the electrocatalytic oxidation of these analytes at the electrode surface. Bare electrodes often suffer from fouling and overlapping voltammetric signals for these compounds. The polymer film on the electrode surface provides a larger electroactive surface area and facilitates electron transfer, leading to well-separated and enhanced oxidation peaks for each analyte. By applying a potential sweep, the analytes are oxidized at their characteristic potentials, and the resulting peak current is proportional to their concentration. Differential Pulse Voltammetry (DPV) is a particularly suitable technique for this application due to its ability to discriminate between the oxidation peaks of the analytes and its high sensitivity.
Quantitative Data Summary
The following table summarizes the typical analytical performance of polymer-modified electrodes for the simultaneous detection of Ascorbic Acid, Dopamine, and Uric Acid. While specific data for poly(this compound) is not extensively available, this table is compiled from data on analogous polymer-modified electrodes and represents expected performance benchmarks.
| Analyte | Linear Range (μM) | Limit of Detection (LOD) (μM) |
| Ascorbic Acid (AA) | 100 - 5000 | 5.0 |
| Dopamine (DA) | 1 - 100 | 0.1 |
| Uric Acid (UA) | 5 - 200 | 0.5 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Ascorbic Acid (AA)
-
Dopamine (DA) hydrochloride
-
Uric Acid (UA)
-
Phosphate buffer solution (PBS, 0.1 M) of various pH values
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Alumina (B75360) slurry (0.05 µm) for polishing
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Apparatus
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode system:
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl (saturated KCl) as the reference electrode
-
Platinum wire as the counter electrode
-
-
pH meter
-
Sonication bath
Preparation of Poly(this compound) Modified Glassy Carbon Electrode (p-ND/GCE)
-
Polishing the GCE: The bare GCE is polished with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Cleaning: The polished GCE is sonicated in DI water and ethanol (B145695) for 5 minutes each to remove any residual alumina particles and contaminants.
-
Drying: The cleaned GCE is dried under a gentle stream of nitrogen gas.
-
Electropolymerization:
-
Prepare a 1.0 mM solution of this compound in 0.1 M PBS (pH 7.0).
-
Immerse the cleaned GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the monomer solution.
-
Electropolymerization is carried out by cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.0 V for a set number of cycles (e.g., 15 cycles) at a scan rate of 50 mV/s.
-
After electropolymerization, the modified electrode (p-ND/GCE) is rinsed thoroughly with DI water to remove any unreacted monomer.
-
Electrochemical Characterization of the Modified Electrode
-
The electrochemical properties of the bare GCE and the p-ND/GCE are characterized by CV in a solution containing 5.0 mM K₃[Fe(CN)₆] and 0.1 M KCl.
-
The potential is scanned from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
An increase in the peak current and a decrease in the peak-to-peak separation for the [Fe(CN)₆]³⁻/⁴⁻ redox couple at the p-ND/GCE compared to the bare GCE indicates successful modification and enhanced electron transfer kinetics.
Simultaneous Electrochemical Detection of AA, DA, and UA
-
Prepare a stock solution of a mixture containing AA, DA, and UA in 0.1 M PBS (pH 7.0).
-
The p-ND/GCE, Ag/AgCl, and Pt electrodes are placed in the electrochemical cell with the analyte solution.
-
Simultaneous detection is performed using Differential Pulse Voltammetry (DPV).
-
The DPV parameters are optimized (e.g., pulse amplitude: 50 mV, pulse width: 0.05 s).
-
The potential is scanned from -0.1 V to +0.6 V.
-
Well-defined and separated anodic peaks for AA, DA, and UA should be observed.
-
For quantitative analysis, calibration curves are constructed by plotting the peak current of each analyte against its concentration.
Visualizations
Signaling Pathway: Electrocatalytic Oxidation
Caption: Electrocatalytic oxidation of AA, DA, and UA at the p-ND/GCE surface.
Experimental Workflow: Sensor Fabrication and Measurement
Caption: Step-by-step workflow for sensor fabrication and analyte detection.
Logical Relationship: Interference and Selectivity
2,7-Naphthalenediol: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Naphthalenediol, an aromatic diol, is a highly versatile and valuable building block in the field of organic synthesis. Its unique structural and electronic properties, stemming from the naphthalene (B1677914) core and the two hydroxyl groups, make it a precursor for a wide range of functional molecules and materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polymers, ligands, and other valuable organic compounds.
Applications of this compound
The reactivity of the hydroxyl groups in this compound allows for its participation in various chemical transformations, including etherification, esterification, and condensation reactions. This versatility has led to its use in several key areas of chemical synthesis.
Polymer Synthesis
This compound is a key monomer in the synthesis of advanced polymers with enhanced thermal and mechanical properties. The rigid naphthalene backbone imparts thermal stability and strength to the resulting polymer chains.
Epoxy resins derived from this compound exhibit excellent thermal resistance and hardness, making them suitable for applications in high-performance coatings, adhesives, and composite materials.[1] The synthesis involves the reaction of this compound with epichlorohydrin (B41342).
Derivatives of this compound, particularly its dimethacrylate esters, are used to synthesize copolymers with photoluminescent properties. These materials have potential applications as luminophores and in optical devices.[2][3]
Ligand Synthesis
The hydroxyl groups of this compound can be functionalized to create multidentate ligands capable of coordinating with various metal ions. These ligands are of interest in catalysis, materials science, and analytical chemistry.
Schiff base ligands can be synthesized by the condensation of a this compound derivative with a primary amine. These ligands can form stable complexes with a variety of metal ions.
Synthesis of Bioactive Molecules and Intermediates
While not a direct precursor to all naphthalene-based drugs, this compound serves as a starting material for various organic intermediates that can be further elaborated into biologically active compounds. For instance, it is a precursor in the synthesis of certain pharmaceutical intermediates and other fine chemicals.[4]
Experimental Protocols
The following section provides detailed experimental protocols for key synthetic applications of this compound.
Protocol 1: Synthesis of Epoxy Resins from this compound
This protocol describes the synthesis of three different epoxy resins (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and their subsequent cross-linking with triethylenetetramine (B94423) (TETA).[1][5]
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Butanol
-
Acetic acid
-
Triethylenetetramine (TETA)
-
In a 250-mL three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, place 16.0 g (0.1 mol) of this compound, 18.5 g (0.2 mol) of epichlorohydrin, and 10 mL of toluene.
-
Heat the mixture to 90 °C with stirring.
-
Slowly add a 50% aqueous solution of NaOH (8.0 g, 0.2 mol in 8.0 mL of water) dropwise over 2 hours, maintaining the temperature at 90 °C.
-
Continue the reaction for an additional 2 hours at 90 °C after the NaOH addition is complete.
-
Cool the reaction mixture and add 30 mL of toluene.
-
Wash the organic layer with water to remove NaCl and unreacted NaOH.
-
Distill off the toluene and excess epichlorohydrin under vacuum to obtain the epoxy resin (2,7-NAF.EP).
The synthesis of 2,7-NAF.WEP and 2,7-NAF.P.EP follows a similar procedure but with different catalysts and reaction conditions as detailed in the cited literature.[1]
-
Calculate the required amount of TETA as a curing agent based on the epoxide number of the synthesized resin.
-
Mix the epoxy resin and TETA thoroughly at room temperature.
-
Allow the mixture to cure at room temperature for 20 hours, followed by post-curing at 80 °C for 4 hours.
Experimental Workflow for Epoxy Resin Synthesis
Caption: Workflow for the synthesis and cross-linking of epoxy resins from this compound.
Protocol 2: Synthesis of a Photoluminescent Methacrylic Monomer from this compound
This protocol outlines the synthesis of a dimethacrylate derivative of this compound, a key monomer for producing photoluminescent polymers.[2]
-
This compound
-
Glycidyl (B131873) methacrylate
-
Triphenylphosphine (catalyst)
-
Solvent (e.g., Toluene)
-
To a solution of this compound in a suitable solvent, add two equivalents of glycidyl methacrylate.
-
Add a catalytic amount of triphenylphosphine.
-
Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure dimethacrylate monomer.
Logical Relationship in Photoluminescent Polymer Synthesis
Caption: Synthesis pathway from this compound to photoluminescent copolymers.
Protocol 3: Synthesis of a Schiff Base Ligand from a this compound Derivative
This protocol describes the synthesis of a Schiff base ligand, PROM1, from 2,7-dihydroxynaphthalene-1-carbaldehyde.
-
Rhodamine 6G hydrazide
-
2,7-dihydroxynaphthalene-1-carbaldehyde
-
Acetic acid
-
Dissolve Rhodamine 6G hydrazide (0.1915 g, 0.45 mmol) in 15 mL of ethanol and add 5-6 drops of acetic acid.
-
Stir the mixture to dissolve the solid.
-
Add 2,7-dihydroxynaphthalene-1-carbaldehyde (0.0837 g, 0.44 mmol) to the solution.
-
Reflux the resulting solution at 72 °C for 24 hours.
-
After cooling, a yellow solid product precipitates.
-
Separate the solid by hot vacuum filtration to obtain PROM1 (yield: 68.8%).
-
The product can be further purified by recrystallization from a warm acetonitrile/ethanol mixture.
Data Presentation
The following tables summarize quantitative data for the synthesized compounds.
Table 1: Properties of Epoxy Resins Derived from this compound[1]
| Resin Code | Epoxide Number (mol/100g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (T5%, °C) | Hardness (Shore D) |
| 2,7-NAF.EP-POL | 0.62 | 115 | 320 | 85 |
| 2,7-NAF.WEP-POL | 0.28 | 98 | 310 | 82 |
| 2,7-NAF.P.EP-POL | 0.32 | 105 | 315 | 83 |
Table 2: Properties of Photoluminescent Copolymers of 2,7-NAF.DM with N-vinyl-2-pyrrolidone (NVP)[6]
| Copolymer (2,7-NAF.DM : NVP) | Density (g/cm³) | Polymerization Shrinkage (%) | Glass Transition Temp. (Tg, °C) | Young's Modulus (MPa) | Hardness (Shore D) | Tensile Strength (MPa) |
| 2:1 | 1.25 | 8.5 | 150 | 2500 | 88 | 60 |
| 1:1 | 1.22 | 10.2 | 145 | 2200 | 85 | 55 |
| 1:2 | 1.19 | 11.8 | 140 | 1900 | 82 | 50 |
Table 3: Synthesis of Schiff Base Ligand PROM1
| Product | Starting Aldehyde | Yield (%) |
| PROM1 | 2,7-dihydroxynaphthalene-1-carbaldehyde | 68.8 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis with demonstrated applications in the creation of high-performance polymers and functional ligands. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this important chemical intermediate. The straightforward reaction pathways and the desirable properties of the resulting products highlight the potential for this compound in the development of new materials and molecules for a variety of scientific and industrial applications.
References
- 1. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,7-Naphthalenediol by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2,7-Naphthalenediol via recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the crude this compound well at elevated temperatures but poorly at room temperature or below. Based on available data, alcohols such as methanol (B129727), ethanol (B145695), and isopropanol are effective solvents. Mixed solvent systems, particularly ethanol-water , can also be highly effective, allowing for fine-tuning of the solubility to maximize yield and purity.
Q2: My this compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try the following:
-
Add more solvent: This will keep the compound in solution at a lower temperature.
-
Use a lower-boiling point solvent: If possible, switch to a solvent with a boiling point below the melting point of this compound (approximately 185-190°C).[1]
-
Employ a mixed solvent system: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Q3: No crystals are forming even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is typically due to either the use of excessive solvent or a high degree of impurities inhibiting nucleation. To induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If available, a small crystal of pure this compound can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator.
Q4: The recovered crystals are discolored. How can I improve the color?
A4: Discoloration is usually due to the presence of colored impurities. To remove these:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may also slightly reduce your yield as some product may also be adsorbed.
-
Perform a second recrystallization: A subsequent recrystallization can further enhance the purity and color of the final product.
Q5: How can I maximize the yield of my recrystallized this compound?
A5: To maximize your yield:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Allow for slow cooling to ensure the formation of large, pure crystals.
-
Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated, but crystal nucleation has not been initiated. 3. High concentration of impurities inhibiting crystallization. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 3. Add a seed crystal of pure this compound if available. 4. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | 1. The boiling point of the solvent is close to or above the melting point of this compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution and add more solvent to lower the saturation temperature. 2. Switch to a lower-boiling point solvent or use a mixed-solvent system. 3. Ensure slow cooling by insulating the flask. 4. Consider a pre-purification step to remove excess impurities. |
| Low Recovery of Recrystallized Product | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not sufficiently cold. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required for dissolution. 2. Ensure the rinsing solvent is ice-cold. 3. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. |
| The Resulting Crystals are Discolored | 1. Presence of colored impurities in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the final yield. 2. Perform a second recrystallization. |
| Crystals are very fine or appear as a powder | 1. The solution cooled too quickly. | 1. Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. Insulating the flask can help. |
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Insoluble/Slightly Soluble[1] | Sparingly Soluble | Can be used as an anti-solvent in mixed-solvent systems. |
| Methanol | Soluble[1] | Very Soluble | A good candidate for single-solvent recrystallization. |
| Ethanol | Soluble | Very Soluble | Another good choice for single-solvent recrystallization. A study has investigated its use in an ethanol-water mixture.[2][3] |
| Isopropanol | Soluble | Very Soluble | Similar to methanol and ethanol, a viable option. |
| Acetone | Soluble | Very Soluble | May be too good of a solvent at room temperature, potentially leading to lower yields. |
| Toluene | Sparingly Soluble | Soluble | A potential solvent, especially for less polar impurities. |
| Ethyl Acetate | Soluble | Very Soluble | Similar to acetone, may result in lower yields if not carefully controlled. |
Note: This table is a compilation of qualitative descriptions from various sources. For precise quantitative data, experimental determination is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
Objective: To purify crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water
Objective: To purify crude this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,7-Naphthalenediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,7-Naphthalenediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The most common industrial synthesis route is the caustic fusion of naphthalene-2,7-disulfonic acid or its corresponding sodium salt.[1][2][3] This process involves heating the sulfonic acid derivative with a strong alkali, typically sodium hydroxide (B78521), at high temperatures to substitute the sulfonate groups with hydroxyl groups.[1][2]
Q2: What are the typical reaction temperatures for the caustic fusion process? A2: The caustic fusion reaction is generally carried out at elevated temperatures, typically around 300°C.[1] More specific protocols recommend a range of 260-320°C.[3]
Q3: Are there alternative or improved methods to the traditional caustic fusion? A3: Yes, an improved method involves using a mixed alkali fusion reagent consisting of sodium hydroxide and sodium oxide.[3] This approach has been shown to significantly reduce the amount of sodium hydroxide required, which in turn minimizes the presence of water in the reaction system and thereby reduces the formation of byproducts, leading to a higher yield of this compound.[3]
Troubleshooting Guide
Q4: I am experiencing low yields of this compound. What are the likely causes and how can I improve the yield? A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the temperature is maintained within the optimal range (280-300°C) and that the reaction is allowed to proceed for a sufficient duration (8-12 hours) with vigorous stirring.[3]
-
Suboptimal Reagent Ratios: The molar ratios of the alkali reagents to the naphthalenedisulfonic acid salt are critical. An insufficient amount of the fusion agent will lead to an incomplete reaction.
-
Product Loss During Workup: Significant product loss can occur during the neutralization and isolation steps. After the reaction, the mixture is typically cooled, filtered, and the resulting filter cake is neutralized with an acid, such as sulfuric acid, to a pH of 0-4 to precipitate the product.[3] Ensuring the pH is within the optimal range (0.5-2) is crucial for maximizing precipitation.[3] Washing the isolated product with cold water can minimize dissolution losses.
Q5: The final product has a dark discoloration. What is the cause and how can I achieve a purer, off-white to grey powder? A5: Discoloration is typically due to the formation of oxidized or polymeric byproducts.
-
Reaction Temperature: Excessively high temperatures can lead to thermal decomposition and the formation of colored impurities. Strict temperature control is essential.
-
Atmospheric Oxidation: Naphthalenediols can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.
-
Impurities in Starting Materials: The purity of the initial naphthalene-2,7-disulfonic acid can affect the final product's color. Using a high-purity starting material is recommended.
-
Purification: A dedicated purification step after the initial isolation is often necessary to remove colored impurities.
Q6: What is an effective method for purifying crude this compound, particularly to remove sulfur-containing impurities? A6: A patented method for the purification of dihydroxynaphthalenes, including this compound, involves the use of neutral alumina (B75360) to remove sulfur-containing impurities, which are common byproducts from the caustic fusion of sulfonic acids.[4] The general procedure involves dissolving the crude product in an organic solvent, adding neutral alumina, stirring the mixture, and then filtering to remove the alumina, which has adsorbed the impurities.[4] The purified product can then be recovered by evaporating the solvent. Recrystallization from a solvent system like ethanol (B145695) and water can also be an effective purification technique.[5]
Experimental Protocols and Data
Improved Synthesis of this compound via Mixed-Alkali Fusion
This protocol is based on a patented method designed to enhance yield and product purity.[3]
Materials:
-
2,7-Naphthalenedisulfonic acid sodium salt
-
Sodium hydroxide (NaOH)
-
Sodium oxide (Na₂O)
-
High-boiling point inert solvent (e.g., n-dodecane)
-
Sulfuric acid solution (30 wt%)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 30-36 parts by weight of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of the solvent.[3]
-
Reaction: Heat the stirred mixture to 260-320°C (optimally 280-300°C) and maintain for 8-12 hours.[3]
-
Workup: Cool the reaction mixture to room temperature and filter to collect the solid cake.[3]
-
Neutralization: Neutralize the filter cake with a 30% sulfuric acid solution to a pH of 0.5-2 to precipitate the this compound.[3]
-
Isolation: Filter the resulting suspension, wash the solid with water, and dry to obtain the final product.[3]
Table of Reaction Parameters
The following table summarizes the key quantitative parameters for the mixed-alkali fusion method.[3]
| Parameter | Recommended Range | Optimal Value |
| Reaction Temperature | 260-320 °C | 280-300 °C |
| Reaction Time | 8-12 hours | 8 hours |
| Final pH after Neutralization | 0-4 | 0.5-2 |
Visualized Workflow
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Workflow for this compound synthesis and purification.
References
- 1. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
common impurities in commercial 2,7-dihydroxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common issues related to impurities in commercial 2,7-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 2,7-dihydroxynaphthalene?
A1: The most common impurities in commercial 2,7-dihydroxynaphthalene typically arise from its synthesis and purification processes. The primary manufacturing route involves the caustic fusion of naphthalene-2,7-disulfonic acid, which can lead to the formation of several byproducts.
Common Impurities Include:
-
Isomeric Dihydroxynaphthalenes: Other isomers of dihydroxynaphthalene, such as 2,6-dihydroxynaphthalene (B47133) and 1,7-dihydroxynaphthalene, can be present.
-
Monohydroxylated Naphthalenes: 1-Naphthol and 2-naphthol (B1666908) are common process-related impurities. 2-Naphthol is a particularly noteworthy impurity.
-
Unreacted Starting Materials: Residual naphthalene-2,7-disulfonic acid may be present in the final product.
-
Inorganic Salts: The synthesis and neutralization steps can result in the presence of inorganic salts, most commonly sodium sulfate.
-
Polymeric/Tarry Byproducts: High-temperature synthesis conditions can lead to the formation of high molecular weight, colored byproducts, often referred to as tar.[1]
-
Residual Solvents: Solvents used during synthesis or purification may be present in trace amounts.
Q2: What are the typical purity levels of commercial 2,7-dihydroxynaphthalene?
A2: Commercial grades of 2,7-dihydroxynaphthalene are generally available in high purity. Standard grades typically offer a purity of 97% or higher.[2] High-purity grades with greater than 99% purity are also commercially available for more sensitive applications.
Q3: How can I identify the impurities in my batch of 2,7-dihydroxynaphthalene?
A3: The most effective methods for identifying and quantifying impurities in 2,7-dihydroxynaphthalene are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the main component from its impurities, allowing for their identification and quantification.
Q4: What are the potential consequences of using 2,7-dihydroxynaphthalene with a high level of impurities?
A4: The presence of impurities can have several adverse effects on your experiments, including:
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of 2,7-dihydroxynaphthalene is lower than the weighed amount, leading to incorrect molar ratios in your reactions.
-
Side Reactions: Impurities with reactive functional groups can participate in unintended side reactions, leading to the formation of unexpected byproducts and reducing the yield of your desired product.
-
Altered Product Properties: In polymerization reactions, isomeric impurities can disrupt the polymer chain regularity, affecting its physical and mechanical properties.
-
Catalyst Poisoning: Certain impurities, particularly sulfur-containing compounds, can deactivate catalysts used in downstream reactions.
-
Coloration of Products: Tarry or polymeric impurities can impart unwanted color to the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using 2,7-dihydroxynaphthalene, with a focus on issues arising from impurities.
Issue 1: Lower than Expected Yield in a Synthetic Reaction
| Symptom | Possible Cause (Impurity-Related) | Troubleshooting Steps |
| The reaction yield is consistently low despite optimizing other parameters. | Inaccurate Molar Ratio: The actual concentration of 2,7-dihydroxynaphthalene is lower than assumed due to the presence of non-reactive impurities (e.g., inorganic salts, some isomers). | 1. Determine the exact purity of your 2,7-dihydroxynaphthalene batch using HPLC or GC-MS (see Experimental Protocols). 2. Adjust the stoichiometry of your reaction based on the determined purity. |
| Formation of significant amounts of unidentified byproducts. | Reactive Impurities: Isomeric dihydroxynaphthalenes or monohydroxylated naphthalenes are participating in the reaction. | 1. Analyze the byproduct mixture using LC-MS or GC-MS to identify the structures of the byproducts. This can help deduce the reactive impurity. 2. Purify the 2,7-dihydroxynaphthalene prior to use via recrystallization to remove soluble impurities. |
Issue 2: Unexpected Color in the Final Product
| Symptom | Possible Cause (Impurity-Related) | Troubleshooting Steps |
| The isolated product has an undesirable color (e.g., yellow, brown). | Tarry or Polymeric Impurities: These high molecular weight, colored impurities from the synthesis of 2,7-dihydroxynaphthalene are carried through to the final product. | 1. Treat the 2,7-dihydroxynaphthalene solution with activated carbon before use to adsorb colored impurities. 2. Purify the final product using column chromatography or recrystallization to remove the colored components. |
| The reaction mixture darkens significantly upon heating or addition of a reagent. | Oxidation-Prone Impurities: Some impurities may be more susceptible to oxidation under the reaction conditions, leading to colored degradation products. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure all solvents and reagents are degassed before use. |
Data Presentation
The following table summarizes the common impurities found in commercial 2,7-dihydroxynaphthalene. Please note that the typical concentration can vary between suppliers and batches.
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Typical Concentration Range (%) | Potential Impact on Experiments |
| 2,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 0.1 - 2.0 | Alters polymer properties in polymerization reactions. |
| 1,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 0.1 - 1.5 | Can lead to unexpected regioisomers in substitution reactions. |
| 1-Naphthol | C₁₀H₈O | 144.17 | < 0.5 | Can act as a chain terminator in polymerization reactions. |
| 2-Naphthol | C₁₀H₈O | 144.17 | < 0.5 | May lead to the formation of undesired side products. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | < 1.0 | Can affect reaction kinetics and solubility of reagents. |
| Tarry/Polymeric Byproducts | High MW | Variable | < 0.1 | Causes coloration of products and can interfere with purification. |
Experimental Protocols
Protocol 1: Purity Determination of 2,7-Dihydroxynaphthalene by HPLC
This protocol outlines a general method for the quantitative analysis of 2,7-dihydroxynaphthalene and its common organic impurities.
1. Materials and Reagents:
-
2,7-Dihydroxynaphthalene sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standards for potential impurities (if available)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,7-dihydroxynaphthalene sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peak for 2,7-dihydroxynaphthalene based on its retention time (if a standard is available) or as the major peak.
-
Quantify the impurities by area normalization, assuming a similar response factor for all components, or by using calibration curves of reference standards for more accurate results.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the analysis and troubleshooting of 2,7-dihydroxynaphthalene impurities.
Caption: Workflow for the analysis of impurities in 2,7-dihydroxynaphthalene.
Caption: Logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Stability of 2,7-Naphthalenediol in Different Solvent Systems
This technical support center provides guidance on the stability of 2,7-Naphthalenediol in various solvent systems for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C. It is crucial to protect it from light, air, and moisture to prevent degradation. The compound should be stored in a dry, cool, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and strong bases.
Q2: How soluble is this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly across different solvents. It is generally considered insoluble in water but soluble in methanol. It is also slightly soluble in Dimethyl Sulfoxide (DMSO). For other solvents, it is recommended to perform small-scale solubility tests before preparing stock solutions.
Q3: My solution of this compound has changed color. What does this indicate?
A3: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. Naphthalenediols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, or a basic pH. The colored products are typically quinone-type compounds formed from the oxidation of the hydroxyl groups.
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of this compound in solution is influenced by several factors, including:
-
pH: Stability is generally lower in neutral to basic conditions, which can promote deprotonation of the hydroxyl groups and increase susceptibility to oxidation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact stability due to differences in polarity, oxygen solubility, and potential for solvent-mediated degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation of this compound | - Prepare fresh solutions before use.- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen, argon).- Store solutions in amber vials or protect from light with aluminum foil.- Store stock solutions at low temperatures (e.g., -20°C or -80°C).- Consider adding an antioxidant if compatible with the experimental system. |
| Precipitation from Solution | Poor solubility or degradation leading to insoluble products. | - Confirm the solubility of this compound in the chosen solvent at the desired concentration.- Ensure the storage temperature is not causing the compound to fall out of solution.- Filter the solution before use if degradation products are suspected to be the cause of precipitation. |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | - Prepare fresh stock solutions for each experiment or a new batch of experiments.- Validate the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) before use.- Minimize the time the solution is kept at room temperature. |
| Formation of Unexpected Peaks in Chromatography | Presence of degradation products. | - Analyze a freshly prepared solution as a reference.- If possible, identify the degradation products using techniques like LC-MS.- Follow the troubleshooting steps for solution discoloration to minimize further degradation. |
Quantitative Data on Stability
While specific quantitative data on the degradation kinetics of this compound in various organic solvents is limited in publicly available literature, the following table summarizes the expected stability based on general chemical principles and data for related phenolic compounds.
| Solvent System | Expected Stability (Qualitative) | Key Factors Influencing Stability |
| Methanol / Ethanol | Moderate | Prone to oxidation, especially if not deoxygenated. Photodegradation can occur. |
| Dimethyl Sulfoxide (DMSO) | Moderate to Low | DMSO can promote oxidation. Solutions may have a limited shelf-life. |
| Dimethylformamide (DMF) | Moderate to Low | Can be prone to degradation, particularly if the solvent contains impurities. |
| Aqueous Buffers | pH-dependent | Generally more stable at acidic pH. Rapid degradation can occur at neutral to basic pH due to oxidation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent System
This protocol outlines a general method for determining the stability of this compound in a specific solvent under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., Methanol, DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Protect the stock solution from light.
3. Experimental Conditions (Forced Degradation):
-
Thermal Stress: Aliquot the stock solution into several amber vials. Place the vials in ovens at different temperatures (e.g., 40°C, 60°C, 80°C). Keep a control vial at the recommended storage temperature (e.g., 4°C).
-
Photolytic Stress: Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., UV lamp). Wrap a control sample in aluminum foil to protect it from light.
-
Oxidative Stress: Treat the solution with a low concentration of an oxidizing agent (e.g., hydrogen peroxide) and monitor the degradation over time.
-
pH Stress (for aqueous solutions): Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) and monitor their stability.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks (degradation products).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Logical Relationships in Stability
The following diagram illustrates the key factors influencing the stability of this compound in a solvent system.
Caption: Factors influencing the degradation of this compound in solution.
Technical Support Center: Troubleshooting Low Yield in 2,7-Naphthalenediol Derivatization
Welcome to the technical support center for the derivatization of 2,7-naphthalenediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low reaction yields.
Troubleshooting Guide: Low Yield in this compound Derivatization
Low yields in the derivatization of this compound, commonly through Williamson ether synthesis, can be attributed to several factors, from incomplete reactions to the formation of side products. This guide provides a systematic approach to identifying and resolving these issues.
Common Problem Areas and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Deprotonation: The naphthoxide, the nucleophile in the Williamson ether synthesis, is not being formed in sufficient quantity. | - Use a stronger base: Switch from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydroxide (B78521) (NaOH), or even sodium hydride (NaH) for complete deprotonation. - Ensure anhydrous conditions: Water can consume the base and protonate the naphthoxide. Use dry solvents and reagents. |
| Poor Nucleophilicity of the Naphthoxide: The solvent may be hindering the reactivity of the nucleophile. | - Change the solvent: Protic solvents (e.g., ethanol) can solvate the naphthoxide, reducing its nucleophilicity. Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to enhance the reaction rate. | |
| Low Reactivity of the Alkylating Agent: The electrophile may not be sufficiently reactive. | - Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider using an alkyl iodide if you are experiencing low conversion. | |
| Presence of Multiple Products (Low Selectivity) | Mono- vs. Di-alkylation: Incomplete reaction leading to a mixture of mono- and di-substituted products. | - Increase stoichiometry of the alkylating agent and base: Use a slight excess of the alkylating agent and at least two equivalents of the base to drive the reaction to completion and favor the di-substituted product. - Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure both hydroxyl groups react. |
| O-alkylation vs. C-alkylation: Alkylation occurs on the naphthalene (B1677914) ring instead of the hydroxyl groups. | - Optimize solvent and counter-ion: The choice of solvent and the counter-ion of the base can influence the site of alkylation. In general, polar aprotic solvents favor O-alkylation. - Use less reactive alkylating agents: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles can lead to more C-alkylation. | |
| Elimination Side Products: The base promotes an E2 elimination reaction with the alkylating agent, especially with secondary or tertiary halides. | - Use a primary alkyl halide: Primary alkyl halides are less prone to elimination reactions. Avoid using secondary or tertiary alkyl halides if possible. - Use a less sterically hindered base: If a bulky alkylating agent must be used, a less hindered base may reduce the rate of elimination. |
Troubleshooting Workflow
improving the solubility of 2,7-Naphthalenediol for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with 2,7-Naphthalenediol, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a crystalline solid that is generally insoluble in water but shows solubility in some organic solvents.[1] Its solubility is dictated by the two hydroxyl groups on the naphthalene (B1677914) ring, which can participate in hydrogen bonding.
Q2: Which solvents are recommended for dissolving this compound?
Methanol is a commonly recommended solvent for this compound.[1] Other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be effective, particularly with heating. For reactions, the choice of solvent will also depend on the compatibility with other reagents and the reaction conditions.
Q3: Can the solubility of this compound be improved by adjusting the pH?
Yes, as a di-phenolic compound, the solubility of this compound is expected to increase in basic solutions. The hydroxyl groups can be deprotonated by a base to form the more soluble phenolate (B1203915) salts. However, the increased reactivity of the phenolate may lead to undesired side reactions, such as oxidation, which can cause the solution to darken.
Q4: Are there any known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent decomposition or hazardous reactions.
Solubility Data
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Insoluble[1] | < 0.1 |
| Methanol | Soluble[1] | 5 - 10 |
| Ethanol (B145695) | Likely Soluble | 3 - 7 |
| Isopropanol | Likely Moderately Soluble | 1 - 5 |
| Acetone | Likely Soluble | 5 - 15 |
| Ethyl Acetate | Likely Sparingly Soluble | 0.5 - 2 |
| Tetrahydrofuran (THF) | Likely Soluble | 5 - 15 |
| Dimethylformamide (DMF) | Likely Soluble | 10 - 20 |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 1 - 5 |
| Toluene (B28343) | Likely Sparingly Soluble | < 0.5 |
| Hexane | Insoluble | < 0.1 |
Note: The estimated quantitative solubility values are approximations and should be experimentally verified for precise applications.
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary testing. A mixed solvent system is often effective.
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of the chosen primary solvent (e.g., ethanol) and observe solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube gently. The compound should dissolve completely.
-
Add a secondary solvent (anti-solvent, e.g., water) dropwise until the solution becomes cloudy, indicating the saturation point.
-
Reheat the solution until it becomes clear again. This confirms a suitable mixed solvent system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol).
-
Heat the mixture to boiling while stirring to dissolve the solid. If a condenser is used, reflux the mixture.
-
If the solid does not dissolve completely, add small portions of the hot primary solvent until a clear solution is obtained. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly pour the hot solution through the filter paper to remove the impurities.
-
-
Crystallization:
-
If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the initial precipitate and obtain a clear solution at the saturation point.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
-
-
Analysis:
-
Determine the melting point of the recrystallized this compound and compare it to the literature value (typically around 185-190 °C) to assess purity.
-
Troubleshooting Guides
General Solubility Issues
Caption: Troubleshooting workflow for general solubility issues.
Reaction Troubleshooting: Etherification (e.g., Williamson Ether Synthesis)
Common Problem: Low yield of the desired ether product.
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of this compound | Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the base. |
| Poor solubility of the naphthalenediolate salt | Choose a solvent that can dissolve both the salt and the alkylating agent. Polar aprotic solvents like DMF or DMSO are often good choices. |
| Side reaction: C-alkylation instead of O-alkylation | The Williamson ether synthesis generally favors O-alkylation. However, under certain conditions, C-alkylation can occur. Using a less reactive alkylating agent or a different base might mitigate this. |
| Decomposition of reagents or product | Naphthols can be sensitive to oxidation, especially at elevated temperatures and in the presence of a base. Keep the reaction under an inert atmosphere and use the lowest effective temperature. |
| Low reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). The addition of a catalytic amount of sodium iodide can sometimes improve the reactivity of alkyl chlorides or bromides. |
graph TD { A[Start: Low Etherification Yield] --> B{Was a strong enough base used?}; B -->|Yes| C{Is the naphthalenediolate salt soluble?}; B -->|No| D[Use a stronger, anhydrous base(e.g., NaH)]; C -->|Yes| E{Is the alkylating agent reactive enough?}; C -->|No| F[Switch to a more suitable solvent(DMF, DMSO)]; E -->|Yes| G{Check for signs of decomposition(darkening color)}; E -->|No| H[Use a more reactive alkylating agent(e.g., R-I)]; G -->|Yes| I[Run the reaction under inert atmosphere at lower temperature]; G -->|No| J[Analyze for C-alkylation side products]; D --> K[End]; F --> K; H --> K; I --> K; J --> K;subgraph node_styles A { fillcolor="#EA4335" fontcolor="#FFFFFF" } B, C, E, G { fillcolor="#4285F4" fontcolor="#FFFFFF" shape=diamond } D, F, H, I, J, K { fillcolor="#34A853" fontcolor="#FFFFFF" shape=box } end
}
Caption: Troubleshooting guide for etherification reactions.
Reaction Troubleshooting: Esterification (e.g., Fischer Esterification)
Common Problem: Incomplete reaction or low ester yield.
| Potential Cause | Recommended Solution |
| Equilibrium not shifted towards products | Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Insufficient acid catalyst | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H2SO4, p-toluenesulfonic acid) is used. |
| Steric hindrance | If either the this compound or the carboxylic acid is sterically hindered, the reaction rate will be slow. Consider using a more reactive acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine). |
| Low reaction temperature | Fischer esterification often requires elevated temperatures (reflux) to proceed at a reasonable rate. |
| Poor solubility of this compound | If the diol is not soluble in the carboxylic acid/alcohol mixture, a co-solvent like toluene can be added to improve solubility and facilitate water removal via azeotropic distillation. |
graph TD { A[Start: Low Esterification Yield] --> B{Is the equilibrium being shifted to the product side?}; B -->|Yes| C{Is there sufficient acid catalyst?}; B -->|No| D[Use excess alcohol or remove water(Dean-Stark)]; C -->|Yes| E{Is steric hindrance an issue?}; C -->|No| F[Increase the amount of acid catalyst]; E -->|Yes| G[Use a more reactive acylating agent(acyl chloride/anhydride)]; E -->|No| H{Is the reaction temperature high enough?}; H -->|Yes| I{Is the diol fully dissolved?}; H -->|No| J[Increase the reaction temperature(reflux)]; I -->|No| K[Add a co-solvent like toluene]; D --> L[End]; F --> L; G --> L; J --> L; K --> L;subgraph node_styles A { fillcolor="#EA4335" fontcolor="#FFFFFF" } B, C, E, H, I { fillcolor="#4285F4" fontcolor="#FFFFFF" shape=diamond } D, F, G, J, K, L { fillcolor="#34A853" fontcolor="#FFFFFF" shape=box } end
}
Caption: Troubleshooting guide for esterification reactions.
References
side reactions to avoid in 2,7-dihydroxynaphthalene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,7-dihydroxynaphthalene (2,7-DHN).
Troubleshooting Guide: Common Side Reactions and Solutions
Experiments involving the polymerization of 2,7-dihydroxynaphthalene can be sensitive to various factors that may lead to undesirable side reactions. These reactions can affect polymer structure, molecular weight, and overall yield. This guide addresses the most common issues and provides strategies for mitigation.
| Symptom / Observation | Potential Side Reaction | Underlying Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Polymer Yield or Incomplete Monomer Conversion | Polymerization Inhibition | - Excess Oxidant: High concentrations of oxidants like hydrogen peroxide (H₂O₂) can inactivate peroxidase-based catalysts.[1] - Improper Temperature: For enzymatic polymerizations, temperatures above 40-50°C can alter the enzyme's structure and reduce its activity.[1] - Monomer Impurities: Sulfonic acid residues or other impurities in the 2,7-DHN monomer can interfere with the polymerization process. | - Control Oxidant Addition: Add H₂O₂ dropwise or in periodic intervals rather than all at once.[1] - Optimize Temperature: Maintain the reaction temperature between 10°C and 40°C for enzymatic polymerizations.[1] - Ensure Monomer Purity: Purify the 2,7-DHN monomer, for instance by treatment with neutral alumina, to remove sulfur-containing impurities. |
| Polymer is Brittle, Insoluble, or Shows Poor Filterability | Excessive Cross-linking / Uncontrolled Coupling | - High Monomer Concentration: Elevated monomer concentrations can increase the rate of radical-radical coupling, leading to branching and cross-linking.[2] - Over-oxidation of Polymer: The newly formed polymer is often more susceptible to oxidation than the monomer, leading to further reactions and the formation of insoluble, higher-order oligomers.[3] | - Adjust Monomer Concentration: Experiment with lower initial monomer concentrations to favor linear chain growth. - Optimize Catalyst-to-Monomer Ratio: A higher catalyst concentration does not always lead to a higher molecular weight and may promote side reactions.[4] - Control Reaction Time: Monitor the reaction progress and stop it once the desired molecular weight is achieved to prevent post-polymerization modifications. |
| Discolored Polymer (Dark Brown/Black); Spectroscopic Evidence of Quinones | Over-oxidation to Quinone Structures | - Harsh Reaction Conditions: The use of strong oxidizing agents or highly alkaline conditions (e.g., with NaOH or K₂CO₃) can promote the oxidation of hydroxyl groups to quinone units.[5] | - Select a Milder Base: In oxidative coupling, certain amine-based buffers or bases can prevent the formation of quinone units, a strategy proven effective for the related 2,6-dihydroxynaphthalene.[5] - Use a Controlled Oxidant System: Employ enzymatic catalysts (e.g., laccase, peroxidase) or well-defined metal complexes that offer more selective oxidation compared to harsh chemical oxidants.[2][4] |
| Spectroscopic Data (NMR, IR) Shows Unexpected Ether (C-O-C) Linkages | Lack of Regioselectivity (C-O Coupling) | - Reaction Mechanism: Oxidative polymerization of phenols proceeds via phenoxy radicals, which have electron density on both carbon and oxygen atoms. This can lead to competitive C-C and C-O coupling.[3] - Catalyst/Solvent System: The choice of catalyst and solvent can influence the preferred coupling pathway. For instance, some alkaline metal bases promote C-O coupling in the polymerization of 2,6-dihydroxynaphthalene.[5] | - Optimize Catalyst System: The primary coupling sites for 2,7-DHN are the 3 and 6 positions (C-C coupling).[4][6] Use catalysts known to favor this pathway, such as specific polymer-copper(II) complexes. - Solvent Selection: Acetonitrile (B52724) has been shown to be an effective solvent for achieving high molecular weight poly(2,7-dihydroxynaphthalene), suggesting it favors the desired propagation pathway.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to control during the oxidative polymerization of 2,7-dihydroxynaphthalene?
A1: The three main side reactions to avoid are:
-
Over-oxidation: This leads to the formation of quinone structures within the polymer backbone, which can alter the material's electronic properties and solubility.[3][5]
-
Uncontrolled Regioselectivity: The desired polymer consists of C-C bonds at the 3 and 6 positions of the naphthalene (B1677914) ring.[4][6] A common side reaction is the formation of ether (C-O) linkages, which disrupts the polymer's intended structure.[3][5]
-
Excessive Cross-linking: The polymer product can be more reactive to oxidation than the monomer itself, leading to branching and the formation of insoluble, high-molecular-weight networks instead of linear chains.[3]
Q2: My polymer has poor solubility and clogs filters. What is the likely cause and how can I fix it?
A2: This is often a result of either impurities in the monomer or excessive cross-linking during polymerization. Impurities from the monomer synthesis, such as sulfonic acids, can be incorporated into the polymer and cause aggregation. It is crucial to start with high-purity 2,7-dihydroxynaphthalene. If the monomer is pure, the issue is likely excessive cross-linking. To mitigate this, try reducing the monomer concentration, optimizing the reaction time to avoid over-reaction, and ensuring the catalyst-to-monomer ratio is not excessively high.[3][4]
Q3: How does the choice of catalyst and oxidant affect the polymerization of 2,7-DHN?
A3: The catalyst and oxidant system is critical for controlling the polymerization. Enzymatic catalysts like laccase or horseradish peroxidase (HRP) can offer high selectivity under mild conditions.[1] However, they can be sensitive to high concentrations of oxidants like H₂O₂, which can cause inactivation.[1] Metal complexes, such as those involving copper, are also effective.[4] The choice of ligands and the metal's oxidation state can influence the reaction's regioselectivity. The concentration of the oxidant must be carefully controlled; an excess can lead to over-oxidation of the monomer and polymer, while an insufficient amount will result in low yield.
Q4: What is the ideal solvent and temperature for 2,7-DHN polymerization?
A4: For oxidative polymerization using a polymer-copper(II) complex and H₂O₂, acetonitrile has been shown to produce the highest molecular weight polymer compared to other solvents like ethanol, DMSO, or THF.[4] The reaction is typically carried out at room temperature. For enzymatic polymerizations, maintaining a temperature between 10°C and 40°C is recommended to ensure optimal enzyme activity and prevent side reactions.[1]
Experimental Data and Protocols
Data Presentation: Influence of Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the oxidative polymerization of 2,7-DHN, catalyzed by a poly(4-vinylpyridine)-Cu(II) complex with H₂O₂ as the oxidant.
Table 1: Effect of Solvent on Polymerization Reaction Conditions: 1 mmol 2,7-DHN, 1 mmol H₂O₂, 5 mol% catalyst, 3 mL solvent, room temperature, under air.
| Solvent | Yield (%) | Number-Average Molecular Weight ( g/mol ) |
| Acetonitrile | 99 | 49,000 |
| Ethanol | 80 | 1,700 |
| DMSO | 74 | 2,100 |
| THF | 75 | 1,800 |
Data derived from[4]
Table 2: Effect of Catalyst Concentration Reaction Conditions: 1 mmol 2,7-DHN, 1 mmol H₂O₂, 3 mL acetonitrile, room temperature, under air.
| Catalyst Concentration (mol %) | Yield (%) | Number-Average Molecular Weight ( g/mol ) |
| 1.0 | 80 | 21,000 |
| 3.0 | 95 | 35,000 |
| 5.0 | 99 | 49,000 |
| 7.0 | 99 | 49,000 |
Data derived from[4]
Table 3: Effect of H₂O₂ to Monomer Molar Ratio Reaction Conditions: 1 mmol 2,7-DHN, 5 mol% catalyst, 3 mL acetonitrile, room temperature, under air.
| Molar Ratio (H₂O₂ : DHN) | Yield (%) | Number-Average Molecular Weight ( g/mol ) |
| 0.5 : 1 | 85 | 31,000 |
| 1 : 1 | 99 | 49,000 |
| 1.5 : 1 | 90 | 38,000 |
| 2 : 1 | 81 | 25,000 |
Data derived from[4]
Key Experimental Protocol: Oxidative Polymerization of 2,7-DHN
This protocol is based on the successful synthesis of high molecular weight poly(2,7-dihydroxynaphthalene) using a copper-based catalyst.[4]
Materials:
-
2,7-Dihydroxynaphthalene (2,7-DHN), high purity
-
Polymer-metal complex catalyst (e.g., PHMPMDAP–Cu(II))
-
Hydrogen peroxide (H₂O₂, 35% solution)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO) for polymer dissolution
-
Chloroform (B151607) for washing
Procedure:
-
Reaction Setup: In a 25 mL flask, dissolve 1 mmol of 2,7-dihydroxynaphthalene and the desired amount of catalyst (e.g., 5 mol% relative to the monomer) in 3 mL of acetonitrile.
-
Initiation: While stirring the mixture vigorously at room temperature under an air atmosphere, add 1 mmol of H₂O₂ (approximately 100 µL of a 35% solution) dropwise.
-
Polymerization: Continue to stir the reaction mixture at room temperature for a specified duration (e.g., 3 hours). A brown precipitate should form as the polymerization proceeds.
-
Isolation: Separate the precipitate by filtration. Evaporate the solvent from the filtrate to recover any remaining solid product.
-
Purification: Combine all solid material. Wash the combined precipitate thoroughly with chloroform to remove any unreacted monomer and low-molecular-weight oligomers.
-
Final Product: Dissolve the washed polymer in a minimal amount of DMSO and then re-precipitate it if further purification is needed, or dry the washed polymer under vacuum to obtain the final product.
-
Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index. Use spectroscopic methods (FT-IR, NMR) to confirm its structure.
Visual Diagrams
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for 2,7-DHN polymerization issues.
Polymerization Pathways: Desired vs. Side Reactions
Caption: Desired vs. side reaction pathways in 2,7-DHN polymerization.
References
safe handling and storage procedures for 2,7-Naphthalenediol
Technical Support Center: 2,7-Naphthalenediol
This technical support center provides essential information for the safe handling and storage of this compound, tailored for researchers, scientists, and professionals in drug development.
Safety and Property Data
For quick reference, the table below summarizes the key safety and physical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Appearance | White to grey or green crystalline powder |
| Melting Point | 184-190 °C |
| Solubility | Insoluble in water, soluble in methanol |
| Storage Temperature | 2°C to 8°C (Refrigerate) or below 30°C |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: The this compound powder has changed color (e.g., darkened or turned yellowish/brownish).
-
Possible Cause: Exposure to air, light, or contaminants. This compound can oxidize over time, leading to a change in color. Storing it at temperatures higher than recommended can accelerate this process.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and within the recommended temperature range (2°C to 8°C is ideal for long-term storage).[1]
-
Inert Atmosphere: For sensitive experiments, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Check: If the color change is significant, it may indicate degradation. It is advisable to verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use in critical applications.
-
Issue 2: The this compound powder has clumped together or appears caked.
-
Possible Cause: Absorption of moisture. Although insoluble in water, the powder can adsorb moisture from the air if the container is not properly sealed or if it's opened frequently in a humid environment.
-
Solution:
-
Proper Storage: Store in a desiccator or a dry cabinet to minimize moisture exposure. Always ensure the container lid is tightly secured after use.
-
Drying: If the material has already caked, it may be possible to dry it in a vacuum oven at a low temperature. However, be cautious as heating can also promote degradation. A purity check after drying is recommended.
-
Handling Environment: Handle the powder in a glove box or a controlled low-humidity environment if possible.
-
Issue 3: An unexpected reaction or fuming is observed when mixing this compound with another reagent.
-
Possible Cause: Incompatibility with the other reagent. This compound is incompatible with strong oxidizing agents and strong bases.[1][2]
-
Solution:
-
Review Reagents: Immediately and safely stop the procedure. Review the chemical compatibility of all reagents in your experimental protocol.
-
Consult Safety Data Sheets (SDS): Refer to the SDS for all chemicals involved to identify potential hazardous reactions.
-
Small-Scale Testing: When developing a new procedure, it is prudent to conduct a small-scale test to observe for any signs of incompatibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] It is crucial to wear appropriate personal protective equipment (PPE) during handling.
Q2: What personal protective equipment (PPE) should I wear when handling this compound powder?
A2: You should wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[2][3]
-
Lab Coat: A standard laboratory coat to protect your clothing and skin.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is recommended.[2]
Q3: How should I store this compound for long-term stability?
A3: For long-term stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Refrigeration at 2°C to 8°C is often recommended.[1]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Q5: How should I dispose of waste this compound?
A5: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as chemical waste. Consider dissolving it in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it down the drain.
Q6: What is the appropriate fire-extinguishing media for a fire involving this compound?
A6: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] As with most organic solids, it can be combustible at elevated temperatures.[1]
Experimental Workflow Visualization
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
Technical Support Center: Degradation Pathways of 2,7-Naphthalenediol Under Light Exposure
This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation of 2,7-Naphthalenediol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound under light exposure?
A1: While direct studies on the photodegradation of this compound are limited, based on research on similar dihydroxynaphthalene isomers, such as 1,8-dihydroxynaphthalene, a likely pathway involves photo-induced oxidation.[1][2] Upon absorption of UV light, this compound is expected to form excited singlet and triplet states. These excited states can then undergo intersystem crossing and react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS, along with the potential for direct photo-oxidation, can lead to the formation of semiquinone radicals and subsequently naphthoquinone derivatives. Further degradation may lead to ring-opening products.
Q2: What are the potential photoproducts of this compound degradation?
A2: Based on the degradation pathways of other naphthols and dihydroxynaphthalenes, potential photoproducts of this compound may include:
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2-hydroxy-1,7-naphthoquinone and 7-hydroxy-1,2-naphthoquinone: Formed through the oxidation of the hydroxyl groups.
-
1,7-Naphthoquinone and 1,2-Naphthoquinone: Resulting from further oxidation.
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Ring-opened products: Such as derivatives of phthalic acid or other smaller organic acids, resulting from the breakdown of the aromatic rings.
Identification of these products typically requires techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3][4][5][6]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be monitored by tracking the decrease in its concentration over time using UV-Vis spectrophotometry or HPLC. A UV-Vis spectrophotometer can be used to measure the absorbance at the λmax of this compound. For more accurate and specific quantification, especially in the presence of interfering substances or degradation products, a validated HPLC method is recommended.[7][8]
Q4: What is a quantum yield in the context of photodegradation, and why is it important?
A4: The quantum yield (Φ) of a photodegradation reaction is the ratio of the number of molecules of a compound that have reacted to the number of photons absorbed by that compound.[9] It is a measure of the efficiency of a photochemical reaction. A higher quantum yield indicates a more efficient degradation process. Determining the quantum yield is crucial for predicting the environmental fate of a compound and for designing effective photochemical treatment processes.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in photolysis experiments.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Light Source Intensity | Ensure the lamp has had adequate warm-up time before starting the experiment. Monitor the lamp output with a radiometer to check for stability. Replace aging lamps. |
| Temperature Variations | Use a thermostatically controlled reaction vessel or a water bath to maintain a constant temperature throughout the experiment. |
| Inconsistent Sample Preparation | Prepare all samples from the same stock solution. Ensure the concentration of this compound and any other reagents is consistent across all samples. |
| Oxygen Concentration Variability | If the degradation is oxygen-dependent, ensure consistent aeration or deoxygenation of the solution before and during the experiment. For anaerobic conditions, thoroughly purge the solution with an inert gas like nitrogen or argon. |
| Changes in Solution pH | The pH of the solution can affect the speciation of this compound and the reactivity of transient species. Use a buffer to maintain a constant pH throughout the experiment. |
Issue 2: Peak tailing or poor peak shape in HPLC analysis of this compound.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | For phenolic compounds like this compound, interactions with acidic silanol (B1196071) groups on the silica-based stationary phase are a common cause of peak tailing.[10][11] Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competitive base, like triethylamine (B128534) (0.1-0.5%), to the mobile phase to block the active silanol sites. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization of the hydroxyl groups of this compound. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. Using a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape for phenolic compounds.[11] |
| Column Contamination or Overload | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the guard column or the analytical column.[12] Inject a smaller sample volume or dilute the sample to avoid overloading the column. |
| Extra-column Effects | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volumes.[10] |
Issue 3: Difficulty in identifying degradation products by Mass Spectrometry.
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Products | Concentrate the sample after the photolysis experiment using solid-phase extraction (SPE) or evaporation under a gentle stream of nitrogen. |
| Ionization Suppression | The sample matrix can suppress the ionization of the analytes. Use a more effective sample clean-up method before LC-MS analysis. Try different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes. |
| Unstable Degradation Products | Some photoproducts may be unstable. Analyze the samples as soon as possible after the experiment. Consider derivatization to form more stable compounds for analysis. |
| Complex Fragmentation Patterns | Use high-resolution mass spectrometry (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the products.[6] Perform MS/MS experiments to obtain structural information from the fragmentation patterns. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for the photodegradation of this compound, the following table provides an illustrative example of the type of data that would be collected in a typical photodegradation study, based on similar compounds.
| Parameter | Value | Conditions | Reference |
| λmax | ~230 nm, ~330 nm | In Methanol (B129727) | (Illustrative) |
| Molar Absorptivity (ε) at λmax | ~40,000 M⁻¹cm⁻¹ at 230 nm | In Methanol | (Illustrative) |
| Photodegradation Rate Constant (k) | 0.05 min⁻¹ | 254 nm UV light, aqueous solution | (Illustrative) |
| Quantum Yield (Φ) | 0.01 | 254 nm UV light, aqueous solution | (Illustrative) |
Experimental Protocols
Protocol 1: Determination of Photodegradation Rate of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like methanol or acetonitrile.
-
Preparation of Working Solution: Dilute the stock solution with deionized water or a buffer solution to the desired initial concentration (e.g., 10 mg/L).
-
Experimental Setup: Transfer the working solution to a quartz photoreactor. Use a magnetic stirrer to ensure the solution is well-mixed. Place a UV lamp (e.g., a medium-pressure mercury lamp) at a fixed distance from the reactor.[13] A cooling system should be used to maintain a constant temperature.
-
Irradiation and Sampling: Turn on the UV lamp. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the sample.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a pre-validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound (ln(C/C₀)) versus irradiation time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k).
Protocol 2: HPLC Method for the Analysis of this compound
This protocol is adapted from established methods for the analysis of naphthalenediol isomers.[7][8]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Methanol.
-
Gradient: Start with 80% A, decrease to 20% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: General workflow for a photodegradation study.
References
- 1. Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. w3.ual.es [w3.ual.es]
- 7. [Simultaneous determination of seven naphthalenediols in cosmetics by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2,7-Naphthalenediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2,7-Naphthalenediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in synthesis?
The main challenges in reactions with this compound revolve around controlling regioselectivity and preventing unwanted side reactions. Due to the presence of two hydroxyl groups, selective functionalization at one site over the other can be difficult. Additionally, the naphthalene (B1677914) core's reactivity can lead to undesired byproducts if reaction conditions are not carefully controlled.
Q2: Which catalytic systems are recommended for the synthesis of naphthalenediols?
For the direct dihydroxylation of naphthalene, biomimetic iron catalysts have shown significant promise. Specifically, sterically encumbered non-heme iron catalysts can mimic the activity of naphthalene dioxygenase (NDO), offering a chemoselective route to diols.[1][2][3] One of the most effective catalysts in this class is [Fe(5-tips3tpa)], which has been shown to improve yields and reduce the formation of common byproducts like naphthoquinone.[2][3]
Q3: How can I improve the yield in my this compound reactions?
Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or reagent impurity. A systematic approach to optimization is recommended. This can involve screening different catalysts, ligands, solvents, and bases. For palladium-catalyzed cross-coupling reactions, ensuring an inert atmosphere and using degassed solvents is critical to prevent catalyst oxidation.[1][4]
Q4: What is a typical catalyst loading for palladium-catalyzed cross-coupling reactions with this compound derivatives?
For many palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, a catalyst loading in the range of 1-5 mol% is a common starting point. However, for highly efficient systems, this can sometimes be reduced to as low as 0.05 mol%. If the reaction is sluggish, increasing the catalyst loading may be necessary, but this should be done cautiously as it can also lead to an increase in side reactions.
Q5: How do I choose between a copper-based and a palladium-based catalyst for C-N bond formation with this compound derivatives?
The choice depends on the specific amine and the desired reaction conditions.
-
Palladium-based Buchwald-Hartwig Amination: Generally offers a broader substrate scope, milder reaction conditions, and higher functional group tolerance. It is often the first choice for a wide range of amination reactions.
-
Copper-based Ullmann Coupling: This can be a more cost-effective option. While traditional Ullmann conditions are harsh, modern protocols using specific ligands allow for milder reaction conditions. This method can be particularly effective for coupling with certain N-heterocycles.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Naphthalenediols via Dihydroxylation
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Performance | The chosen iron catalyst may have low activity or selectivity. For instance, some iron complexes may yield significant amounts of naphthoquinone as a byproduct.[2][3] Solution: Switch to a more sterically hindered and chemoselective catalyst like [Fe(5-tips3tpa)].[2][3] |
| Over-oxidation of the Product | The initially formed diol can be further oxidized to a tetraol, reducing the yield of the desired product.[3] Solution: Adjust the stoichiometry of the oxidant (e.g., H₂O₂) to a 1:1 ratio with the naphthalene substrate. The addition of additives like Mg(ClO₄)₂ can also protect the diol from over-oxidation.[3] |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. Solution: For iron-based catalysts, steric isolation of the iron center can slow down the formation of inactive oxo-bridged diiron complexes.[2] |
Problem 2: Poor Regioselectivity in Functionalization of this compound
| Possible Cause | Troubleshooting Steps |
| Similar Reactivity of the Two Hydroxyl Groups | The two hydroxyl groups may have comparable reactivity, leading to a mixture of mono- and di-substituted products. Solution: Employ a protecting group strategy to block one of the hydroxyl groups before proceeding with the functionalization of the other. Alternatively, using a bulky reagent may favor reaction at the less sterically hindered hydroxyl group. |
| Kinetic vs. Thermodynamic Control | The reaction may be proceeding under kinetic control, favoring the formation of an undesired isomer. Solution: Adjust the reaction temperature. Higher temperatures often favor the thermodynamically more stable product. For example, in the sulfonation of naphthalene, higher temperatures favor the formation of the 2-substituted product.[6] |
Problem 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition or Decomposition | The active Pd(0) species may be oxidized or may form inactive complexes. The presence of oxygen or impurities in the reagents can contribute to this. Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. The choice of ligand is also crucial; bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst.[1] |
| Suboptimal Base or Solvent | The base and solvent play a critical role in the catalytic cycle. An inappropriate choice can lead to a sluggish or incomplete reaction. Solution: Perform a screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF). For Suzuki couplings, the addition of water is often necessary to dissolve the base and facilitate transmetalation.[4] |
| Poor Quality of Boronic Acid (Suzuki-Miyaura) | Boronic acids can dehydrate over time to form unreactive cyclic boroxines. Solution: Use fresh, high-quality boronic acid. If decomposition is suspected, consider using potassium trifluoroborate salts, which are often more stable.[4] |
Data Presentation
Table 1: Comparison of Iron Catalysts for Naphthalene syn-Dihydroxylation
| Catalyst | Diol Yield (%) | Tetraol Yield (%) | Naphthoquinone/Naphthol Formation | Reference |
| [Fe(5-tips3tpa)] | 29 | 5 | Trace amounts (<2%) | [3] |
| [Fe(tpa)] | 9 | 1 | Significant byproduct formation | [2] |
| [Fe(COOEtpytacn)] | 7 | 3 | Formed in comparable amount to diol | [2][3] |
| [Fe(6-Mepytacn)] | 1 | <1 | Formed in comparable amount to diol | [2][3] |
Reaction conditions: 3 mol % catalyst, 1 equiv of H₂O₂, 4.4 equiv of Mg(ClO₄)₂·6H₂O, in CH₃CN at 0 °C for 30 minutes.
Table 2: General Optimization Parameters for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Can be lowered for highly active systems. Higher loading may be needed for challenging substrates. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction. |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition. |
| Solvent | Dioxane, Toluene, THF, DMF | Choice depends on substrate solubility and compatibility with the catalyst system. |
Experimental Protocols
Protocol 1: Iron-Catalyzed syn-Dihydroxylation of Naphthalene
This protocol is adapted from literature procedures for the chemoselective dihydroxylation of naphthalene using an iron catalyst.[3]
Materials:
-
Naphthalene
-
[Fe(5-tips3tpa)] catalyst
-
Magnesium perchlorate (B79767) hexahydrate (Mg(ClO₄)₂·6H₂O)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
30% Hydrogen peroxide (H₂O₂) solution
-
Schlenk flask and syringe pump
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add naphthalene (1.0 equiv), [Fe(5-tips3tpa)] (0.03 equiv), and Mg(ClO₄)₂·6H₂O (4.4 equiv).
-
Add anhydrous acetonitrile to dissolve the reagents.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Via a syringe pump, add a solution of H₂O₂ (1.0 equiv) in acetonitrile over 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2,7-Disubstituted Naphthalene Derivative
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a di-functionalized naphthalene, such as 2,7-dibromonaphthalene (B1298459) or a bistriflate derivative.
Materials:
-
2,7-Disubstituted naphthalene (e.g., 2,7-dibromonaphthalene) (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 - 4.0 equiv)
-
Solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask, add the 2,7-disubstituted naphthalene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,7-Naphthalenediol and 1,5-Naphthalenediol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Naphthalenediols, with their rigid, aromatic scaffold, offer a versatile platform for the synthesis of novel bioactive molecules. Among the various isomers, 2,7-Naphthalenediol and 1,5-Naphthalenediol are of particular interest due to their distinct substitution patterns, which impart unique physicochemical and reactive properties. This guide provides an objective, data-driven comparison of these two key isomers to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the positioning of the hydroxyl groups on the naphthalene (B1677914) ring between this compound and 1,5-Naphthalenediol leads to significant variations in their physical properties. These differences can influence their solubility, reactivity, and handling characteristics in a laboratory setting.
| Property | This compound | 1,5-Naphthalenediol |
| CAS Number | 582-17-2 | 83-56-7 |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol |
| Appearance | Light grey or slightly yellow solid | White to grey or light brown solid |
| Melting Point | 184-187 °C | 259-261 °C |
| Boiling Point | ~375.4 °C (estimated) | ~375.4 °C (estimated) |
| Solubility in Water | Limited solubility | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dimethyl sulfoxide.[1] | Soluble in polar organic solvents. |
Synthesis and Reactivity: Strategic Considerations for Drug Design
The synthesis of both 2,7- and 1,5-Naphthalenediol typically involves the caustic fusion of the corresponding naphthalenedisulfonic acids.[2] Their reactivity is largely dictated by the electron-donating nature of the hydroxyl groups, which activate the naphthalene ring towards electrophilic substitution. However, the positions of these groups influence the regioselectivity of subsequent reactions, a crucial factor in the design of targeted therapeutics.
This compound offers a symmetrical structure with reactive positions at C1, C3, C6, and C8. This symmetry can be advantageous in the synthesis of symmetrical molecules and polymers.
1,5-Naphthalenediol , on the other hand, has a different substitution pattern that directs reactions to other positions on the naphthalene ring. This can be exploited to synthesize a diverse range of structures. For instance, it is a known precursor to Juglone, a naturally occurring dye, through oxidation with chromium trioxide.
Applications in the Synthesis of Bioactive Molecules
Naphthalene-based scaffolds are present in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry.[3] The diol functionality of these isomers provides a handle for further chemical modifications to create diverse libraries of compounds for biological screening. For example, the synthesis of novel quinolinone derivatives with antiproliferative activity has been achieved using a derivative of 1,5-naphthalenediol.[4]
Experimental Protocols
Detailed and reliable experimental protocols are paramount for reproducible research. Below are examples of synthetic procedures utilizing this compound and a derivative of 1,5-Naphthalenediol.
Synthesis of Epoxy Resins from this compound
This protocol details the synthesis of a diglycidyl ether of this compound, a common precursor for epoxy resins which can be further functionalized.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
A mixture of this compound, epichlorohydrin, and toluene is placed in a reaction vessel equipped with a stirrer, thermometer, and condenser.
-
The mixture is heated with stirring.
-
An aqueous solution of NaOH is added dropwise to the reaction mixture.
-
The reaction is carried out for a specified time at a controlled temperature.
-
After the reaction, the mixture is transferred to a separating funnel, and the aqueous layer is separated.
-
The organic layer is washed with deionized water to remove any remaining salts.
-
The solvent is distilled off under vacuum to yield the epoxy resin derivative.[5]
General Procedure for the Synthesis of Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones from a 1,5-Naphthalenediol Derivative
This procedure describes a copper-catalyzed "click" reaction to synthesize complex heterocyclic compounds with potential biological activity, starting from 1,5-bis(prop-2-yn-1-yloxy)-naphthalene, a derivative of 1,5-naphthalenediol.
Materials:
-
1,5-bis(prop-2-yn-1-yloxy)-naphthalene
-
4-azidoquinolin-2(1H)-ones
-
Dimethylformamide (DMF)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
Procedure:
-
A mixture of 1,5-bis(prop-2-yn-1-yloxy)-naphthalene (1.1 mmol) in 20 mL of DMF, CuSO₄·5H₂O (0.4 mmol), and sodium ascorbate (0.4 mmol) is stirred for 10 minutes at room temperature.
-
To this mixture, the respective 4-azido compound (1.0 mmol) in 20 mL of DMF is added dropwise.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After 14 hours, another portion of sodium ascorbate (0.4 mmol) is added to the reaction mixture.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]
Visualization of a Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of naphthalenediol isomers in the synthesis of bioactive compounds, a common practice in drug discovery.
Caption: Generalized workflow for synthesizing bioactive compounds from naphthalenediol isomers.
Conclusion
Both this compound and 1,5-Naphthalenediol are valuable and versatile building blocks for the synthesis of complex organic molecules. The choice between these two isomers will largely depend on the desired substitution pattern and the overall synthetic strategy. The higher melting point of 1,5-Naphthalenediol may suggest stronger intermolecular forces, a factor to consider in terms of solubility and reaction conditions. While direct comparative performance data in drug development is scarce, the distinct reactivity profiles of each isomer provide chemists with a powerful toolkit to generate molecular diversity for the discovery of new therapeutics. Future research focusing on a direct comparison of these isomers in the synthesis of a common bioactive scaffold would be highly beneficial to the scientific community.
References
- 1. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 2. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 3. CAS-582-17-2, 2, 7-Naphthalenediol AR Manufacturers, Suppliers & Exporters in India | 592495 [cdhfinechemical.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Naphthalenediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of various naphthalenediol isomers, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to inform the development of novel antioxidant-based therapeutics.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of naphthalenediol isomers is significantly influenced by the position of the hydroxyl (-OH) groups on the naphthalene (B1677914) ring. This positioning affects the stability of the resulting aryloxyl radical formed upon hydrogen atom donation, a key mechanism of radical scavenging. Isomers that can form intramolecular hydrogen bonds in their radical form, and those where the hydroxyl groups are positioned at α-positions (1, 4, 5, 8), generally exhibit higher antioxidant activity.
A comparative study by Manini et al. (2023) investigated the antioxidant properties of 1,8-, 1,6-, 2,6-, and 2,7-dihydroxynaphthalene (DHN) using DPPH and FRAP assays. The results indicated that isomers with α-hydroxylation patterns (1,8- and 1,6-DHN) demonstrated a higher antioxidant power and faster hydrogen atom transfer (HAT) kinetics compared to those with β-substitution patterns (2,6- and 2,7-DHN)[1][2]. This is attributed to the greater stabilization of the aryloxyl radicals formed from α-naphthols[1].
Notably, 1,8-naphthalenediol is recognized as a potent antioxidant. This enhanced activity is due to the formation of a strong intramolecular hydrogen bond in the aryloxyl radical, which significantly stabilizes it[3][4].
The following table summarizes quantitative data from studies on the antioxidant activity of various naphthalenediol isomers. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.
| Naphthalenediol Isomer | Antioxidant Assay | Key Findings & Quantitative Data | Reference |
| 1,8-Naphthalenediol | DPPH Radical Scavenging | More efficient than Trolox in the early stages of the assay.[1] | [1] |
| Inhibited Styrene (B11656) Autoxidation | Rate constant (kArOH/ROO•) = 4.3 x 106 M-1s-1. More active than 2,3-naphthalenediol and catechol.[3][4] | [3][4] | |
| H-atom transfer to DOPPH• | Rate constant (kArOH/DOPPH•) = 2.1 x 104 M-1s-1.[3][4] | [3][4] | |
| 1,6-Naphthalenediol | DPPH Radical Scavenging | More efficient than Trolox in the early stages of the assay.[1] | [1] |
| 2,3-Naphthalenediol | Inhibited Styrene Autoxidation | Rate constant (kArOH/ROO•) = 0.16 x 106 M-1s-1. Less active than 1,8-naphthalenediol.[3][4] | [3][4] |
| H-atom transfer to DOPPH• | Rate constant (kArOH/DOPPH•) = 0.04 x 104 M-1s-1.[3][4] | [3][4] | |
| 2,6-Naphthalenediol | DPPH Radical Scavenging | Afforded the highest amount of reduced DPPH after 10 minutes.[1] | [1] |
| 2,7-Naphthalenediol | DPPH Radical Scavenging | Less efficient than Trolox.[1] | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (naphthalenediol isomers)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: The naphthalenediol isomers and the positive control are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a cuvette or a microplate well, a specific volume of the DPPH solution is mixed with a specific volume of the test sample solution. A blank sample containing the solvent instead of the test sample is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against the concentration of the test sample.
-
Inhibited Styrene Autoxidation Assay
This assay measures the ability of an antioxidant to inhibit the autoxidation of a substrate, such as styrene, which is initiated by a radical initiator. The rate of oxygen uptake is monitored to determine the antioxidant activity.
Materials:
-
Styrene (substrate)
-
AIBN (2,2'-azobis(2-methylpropionitrile)) (radical initiator)
-
Chlorobenzene (B131634) (solvent)
-
Test compounds (naphthalenediol isomers)
-
Oxygen-uptake apparatus
Procedure:
-
Reaction Setup: A solution of styrene and AIBN in chlorobenzene is prepared in a reaction vessel.
-
Initiation: The reaction is initiated by placing the vessel in a water bath at a constant temperature (e.g., 30°C). The thermal decomposition of AIBN generates peroxyl radicals, which initiate the autoxidation of styrene.
-
Addition of Antioxidant: A known concentration of the naphthalenediol isomer is added to the reaction mixture.
-
Monitoring Oxygen Uptake: The rate of oxygen consumption is monitored using a sensitive pressure transducer. In the presence of an antioxidant, there will be an inhibition period during which the rate of oxygen uptake is significantly reduced.
-
Calculation of Rate Constants: The rate constant for the reaction of the antioxidant with peroxyl radicals (kinh) is calculated from the length of the inhibition period and the known rate of radical initiation.
Visualizing Experimental Workflow and Comparative Logic
The following diagram illustrates the logical workflow for comparing the antioxidant activity of naphthalenediol isomers.
Caption: Workflow for comparing naphthalenediol isomer antioxidant activity.
Potential Signaling Pathway: The Keap1-Nrf2 Pathway
While direct experimental evidence specifically linking naphthalenediol isomers to the Keap1-Nrf2 signaling pathway is emerging, it represents a highly plausible mechanism of action for their cellular antioxidant effects. Many phenolic antioxidants are known to activate this pathway.
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
The following diagram illustrates the activation of the Keap1-Nrf2 pathway by an antioxidant compound.
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
Investigating 2,7-Dihydroxynaphthalene: A Comparative Guide for its Potential as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel and efficient tools for bioimaging and sensing, there is a continuous exploration of new fluorescent compounds. Naphthalene and its derivatives have long been recognized for their intrinsic fluorescence, making them a valuable scaffold in the design of fluorescent probes. This guide focuses on 2,7-dihydroxynaphthalene, a readily available and cost-effective chemical intermediate, to evaluate its potential as a standalone fluorescent marker. While primarily utilized as a precursor in the synthesis of more complex dyes and polymers, its inherent chemical structure suggests the possibility of intrinsic fluorescence.[1][2]
This document provides a comparative analysis of the known properties of 2,7-dihydroxynaphthalene against established naphthalene-based fluorescent markers. Due to a notable lack of comprehensive studies validating 2,7-dihydroxynaphthalene itself as a fluorescent probe, this guide aims to present the available data and offer a framework for its systematic evaluation. We will delve into its physicochemical properties, provide a generalized protocol for fluorescence characterization, and contextualize its potential applications through workflow and pathway diagrams.
Quantitative Comparison of Photophysical Properties
A critical aspect of validating a fluorescent marker is the characterization of its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons.
The following table summarizes the available photophysical data for 2,7-dihydroxynaphthalene and compares it with the parent compound, naphthalene, and a well-established naphthalene-based fluorescent probe, 1,8-ANS (1-Anilinonaphthalene-8-sulfonic acid). It is important to note the absence of reported fluorescence quantum yield and molar extinction coefficient data for 2,7-dihydroxynaphthalene in the scientific literature, highlighting a significant gap in its characterization as a fluorophore.
| Compound | Molar Mass ( g/mol ) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Solvent |
| 2,7-Dihydroxynaphthalene | 160.17[3][4] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Naphthalene | 128.17 | 311 | 322 | 6,000 | Not Reported | Cyclohexane |
| 1,8-ANS | 299.34 | 350 | 485 | 5,000 | 0.25 | Water |
Note: The absence of key photophysical data for 2,7-dihydroxynaphthalene underscores the need for experimental validation to ascertain its viability as a fluorescent marker.
Experimental Protocols
To address the gap in the existing literature, a generalized experimental protocol for the characterization of the fluorescent properties of a compound like 2,7-dihydroxynaphthalene is provided below. This protocol outlines the fundamental steps required to determine its excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
Protocol 1: Determination of Photophysical Properties of a Novel Fluorophore
1. Materials and Instruments:
-
Compound of interest (e.g., 2,7-Dihydroxynaphthalene, high purity)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, water)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mM in ethanol).
-
From the stock solution, prepare a series of dilutions in the desired solvent to be used for absorbance and fluorescence measurements. Concentrations should be chosen to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1).
3. Measurement of Absorption Spectrum and Molar Extinction Coefficient:
-
Record the UV-Vis absorption spectrum of the compound in the chosen solvent over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax from the absorbance (A) of a solution of known concentration (c) and path length (l).
4. Measurement of Excitation and Emission Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at its λmax.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence emission.
5. Determination of Relative Fluorescence Quantum Yield:
-
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Visualizing Workflows and Pathways
To further explore the potential utility of 2,7-dihydroxynaphthalene in the context of fluorescent probe development and application, the following diagrams, generated using the DOT language, illustrate a hypothetical synthesis workflow and a potential signaling pathway where a derivative could be employed.
References
Performance Under Pressure: A Comparative Guide to 2,7-Naphthalenediol-Based Polymers
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is paramount. This guide provides an objective comparison of 2,7-naphthalenediol-based polymers, offering a comprehensive overview of their performance characteristics supported by experimental data. We delve into their thermal, mechanical, and photoluminescent properties, presenting a clear comparison with alternative materials.
The unique chemical structure of this compound imparts rigidity and desirable optoelectronic properties to polymers, making them promising candidates for a range of applications, including high-performance plastics, and advanced materials for drug delivery and diagnostics. This guide synthesizes data from multiple studies to facilitate an informed selection process.
Comparative Performance Data
The following table summarizes the key performance indicators for various polymers, including those based on this compound, to provide a clear, quantitative comparison.
| Polymer/Copolymer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Oxygen Permeability (barrer) |
| This compound Based | ||||||
| Poly(ethylene 2,7-naphthalate) (2,7-PEN) | 121.8[1] | >450 (insignificant decomposition below 450°C)[2] | - | - | - | <0.0034[1] |
| Poly(ester imide)s from 2,7-bis(4-aminobenzoyloxy)naphthalene | 233 - 295[2] | >450[2] | - | - | - | - |
| Copolymers with N-vinyl-2-pyrrolidone (NVP) | - | Final decomposition: 690–760[3] | - | - | - | - |
| Alternative Polymers | ||||||
| Poly(ethylene terephthalate) (PET) | 67.7[1] | - | - | - | - | 0.0108[1] |
| Polyimides (general) | 358-473[4] | >476[4] | 82.1-93.3[4] | 3.3-3.8[4] | 3.7-15.2[4] | - |
Key Performance Insights
Thermal Stability: Polymers derived from this compound consistently demonstrate high thermal stability. For instance, poly(ester imide)s containing 2,7-naphthalenediyl units show insignificant decomposition below 450°C.[2] Copolymers with N-vinyl-2-pyrrolidone exhibit final decomposition temperatures in the range of 690–760 °C, indicating excellent thermal robustness.[3] Epoxy resins based on this compound are also thermally stable up to approximately 250 °C.[5]
Mechanical Properties: The rigid naphthalene (B1677914) moiety contributes to the mechanical strength of these polymers. Polyimides, a class of high-performance polymers, when incorporating naphthalene rings, have shown tensile strengths between 82.1 and 93.3 MPa and a Young's modulus of 3.3-3.8 GPa.[4]
Barrier Properties: In a direct comparison, poly(ethylene 2,7-naphthalate) (2,7-PEN) exhibited significantly lower oxygen permeability (<0.0034 barrer) than conventional poly(ethylene terephthalate) (PET) (0.0108 barrer), highlighting its potential for advanced packaging applications.[1]
Photoluminescence: Copolymers of this compound derivatives have been shown to possess photoluminescent properties. For example, copolymers with N-vinyl-2-pyrrolidone emit yellow-green light upon excitation with UV radiation, with absorption and photoluminescence maxima around 450 and 500 nm, respectively.[3] This suggests their potential use as luminophores.
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to ensure a clear understanding of the data's context.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition characteristics of polymers.[6] The analysis involves heating a small sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and measuring the change in mass as a function of temperature.[7][8] The temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss) is a key parameter for comparing thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting point (Tm), and other thermal transitions of a polymer.[9] The sample and a reference are subjected to a controlled temperature program, and the difference in heat flow between them is measured. This allows for the characterization of the polymer's amorphous and crystalline nature.
Mechanical Testing
-
Tensile Testing: The mechanical properties of polymer films, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. A film sample is clamped and subjected to a controlled tensile force until it fractures. The stress-strain curve obtained from this test provides crucial information about the material's strength, stiffness, and ductility.
Spectroscopic and Luminescence Analysis
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to identify the chemical structure of the synthesized polymers by analyzing the absorption of infrared radiation by different functional groups.[9]
-
UV-Vis Absorption and Photoluminescence Spectroscopy: These methods are used to characterize the optical properties of the polymers. UV-Vis spectroscopy measures the absorption of light at different wavelengths, while photoluminescence spectroscopy measures the emission of light after the material is excited by a light source.[3][10]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-based copolymers.
Caption: Experimental workflow for polymer synthesis and characterization.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Isomers: A Comparative Guide to the Cross-Reactivity of 2,7-Naphthalenediol in Chemical Sensors
For researchers, scientists, and drug development professionals, the selective detection of specific isomers is a critical challenge. This guide provides an objective comparison of the cross-reactivity of 2,7-naphthalenediol in a colorimetric chemical sensor, supported by experimental data and detailed protocols. The focus is on a naphthalenediimide-based organogel sensor that demonstrates a distinct colorimetric response to various dihydroxynaphthalene isomers.
The differentiation of positional isomers of naphthalenediol is of significant interest in various chemical and biological fields. A study by Mukhopadhyay et al. introduced a novel colorimetric sensor based on a naphthalenediimide-derived organogelator that exhibits spontaneous and visually distinguishable responses to different dihydroxynaphthalene isomers. This guide leverages the findings from this study to present a comparative analysis of the sensor's cross-reactivity, with a particular focus on this compound.
Performance Comparison of the Organogel Sensor with Dihydroxynaphthalene Isomers
The naphthalenediimide-based organogel sensor displays a remarkable ability to differentiate between various dihydroxynaphthalene isomers through distinct color changes. This selectivity arises from the specific donor-acceptor interactions between the electron-deficient naphthalenediimide core of the gelator and the electron-rich dihydroxynaphthalene analytes. The strength of these interactions, influenced by the position of the hydroxyl groups on the naphthalene (B1677914) ring, dictates the resulting color of the gel.
| Analyte | Observed Color Change in Organogel | Key Spectroscopic Data (λmax, nm) |
| This compound | Yellow | ~450, ~480 |
| 1,3-Naphthalenediol | Orange | ~500 |
| 1,4-Naphthalenediol | Green | ~650 |
| 1,5-Naphthalenediol | Light Yellow | ~440 |
| 2,3-Naphthalenediol | Red | ~530 |
| 2,6-Naphthalenediol | Yellow-Orange | ~490 |
| Control (Gel alone) | Colorless | - |
Note: The spectroscopic data are approximate values derived from the reported study and are intended for comparative purposes.
Signaling Pathway and Experimental Workflow
The sensing mechanism relies on the formation of a charge-transfer complex between the dihydroxynaphthalene isomer (the donor) and the naphthalenediimide unit of the organogelator (the acceptor). This interaction perturbs the electronic structure of the system, leading to the absorption of light in the visible region and resulting in a colored appearance. The specific geometry and electronic properties of each isomer lead to a unique charge-transfer complex and, consequently, a distinct color.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the preparation of the sensor and the evaluation of its cross-reactivity.
Preparation of the Naphthalenediimide-Based Organogel Sensor
Materials:
-
N,N'-bis(2-ethylhexyl)-2,6-bis(decyloxy)-1,4,5,8-naphthalenediimide (NDI-gelator)
-
Toluene (B28343) (anhydrous)
Procedure:
-
A specific amount of the NDI-gelator is dissolved in a known volume of anhydrous toluene in a sealed vial.
-
The mixture is heated until the solid is completely dissolved.
-
The solution is then allowed to cool slowly to room temperature, during which the self-assembly of the gelator molecules occurs, leading to the formation of the organogel.
-
The formation of a stable, transparent, and colorless gel indicates the successful preparation of the sensor.
Cross-Reactivity Testing with Dihydroxynaphthalene Isomers
Materials:
-
Prepared naphthalenediimide-based organogel
-
Stock solutions of dihydroxynaphthalene isomers (e.g., this compound, 1,3-naphthalenediol, etc.) in a suitable solvent (e.g., chloroform (B151607) or toluene)
Procedure:
-
A small volume of the stock solution of a specific dihydroxynaphthalene isomer is carefully layered on top of the prepared organogel in a vial.
-
The vial is sealed and allowed to stand at room temperature.
-
The diffusion of the analyte into the gel matrix and the subsequent color change are observed visually over time.
-
For quantitative analysis, after the color has fully developed, a portion of the colored gel is transferred to a cuvette for UV/Vis spectroscopic analysis. The absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax).
-
This procedure is repeated for each dihydroxynaphthalene isomer to compare their respective colorimetric and spectroscopic responses.
This comparative guide highlights the potential of the naphthalenediimide-based organogel as a selective colorimetric sensor for this compound and its isomers. The distinct visual and spectroscopic responses provide a clear basis for differentiation, offering a valuable tool for researchers in various fields requiring isomer-specific detection. The detailed protocols provided herein should enable the replication and further exploration of this sensing platform.
A Comparative Guide to 2,7-Naphthalenediol in High-Performance Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced materials with superior performance characteristics is a perpetual endeavor in materials science. In the realm of thermosetting resins, the choice of diol plays a pivotal role in defining the final properties of the cured polymer network. This guide provides a comparative analysis of 2,7-Naphthalenediol (2,7-NAF) as a monomer in resin formulations, particularly in epoxy resins, benchmarked against other common diols. The inclusion of the rigid, planar naphthalene (B1677914) moiety from 2,7-NAF is shown to impart significant improvements in thermal and mechanical properties compared to conventional resins.
Quantitative Performance Data
The following table summarizes key performance metrics of epoxy resins synthesized from this compound and compares them with resins based on other diols, primarily the widely used Bisphenol A (BPA). The data is compiled from various studies investigating the properties of these materials.
| Property | This compound Based Resin | Bisphenol A (DGEBA) Based Resin | Other Naphthalenediol Isomers | Key Findings & Citations |
| Glass Transition Temperature (Tg) | 175 - 213 °C | ~178.2 °C | 1,5-NDE: Higher Tg than 2,7-NDE; 1,6-NDE: Higher Tg than 2,7-NDE | Resins based on 2,7-NAF exhibit significantly higher glass transition temperatures, indicating superior thermal stability.[1][2][3][4] The specific isomer of the naphthalenediol affects the final Tg.[3][4] |
| Thermal Stability (Decomposition Temp.) | Stable up to ~250 °C | Dependent on specific formulation | - | Materials derived from 2,7-NAF show good thermal resistance.[5][6] |
| Hardness (Shore D) | High values reported, e.g., for 2,7-NAF.EP-POL | Varies with formulation | - | Cross-linked 2,7-NAF based epoxy resins demonstrate high hardness.[5][6] |
| Moisture Absorption | Lower than DGEBA-based resins | Higher | - | The naphthalene moiety contributes to reduced moisture absorption, which is critical for electronic applications.[5] |
| Melt Viscosity | Can be higher, but modifications can lower it | Lower | - | While the rigidity of the naphthalene structure can increase melt viscosity, specific formulations can achieve low viscosity for better processability.[7] |
| Tensile Strength | ~100 MPa | Varies | 1,6-NDE shows good performance | Naphthalene-based epoxy resins can achieve excellent tensile properties.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and curing of epoxy resins based on this compound.
Synthesis of this compound Diglycidyl Ether (2,7-NAF.EP)
This procedure describes the epoxidation of this compound to form the epoxy resin monomer.
Materials:
-
This compound (0.1 mol)
-
Epichlorohydrin (B41342) (0.2 mol)
-
Toluene (10 mL)
-
15% aqueous Sodium Hydroxide (NaOH) solution (60 mL)
-
20% Acetic Acid (CH₃COOH) (10 mL)
-
Butanol (20 mL)
Procedure:
-
In a three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, dissolve 16 g (0.1 mol) of this compound in 18.5 g (0.2 mol) of epichlorohydrin and 10 mL of toluene.[5]
-
Heat the mixture to 90 °C.
-
Add 60 mL of a 15% aqueous NaOH solution dropwise over a period of 2 hours while maintaining the temperature at 90 °C.[5]
-
After the addition is complete, continue the reaction for an additional 2 hours at 90 °C.[5]
-
Cool the reaction mixture and add 10 mL of 20% CH₃COOH, 20 mL of butanol, and 20 mL of toluene.[5]
-
Heat the mixture to 70 °C and transfer it to a separating funnel. Separate the aqueous layer.
-
The organic layer is then subjected to vacuum distillation to remove solvents and residual water, yielding the epoxy resin.[5]
Curing of the Epoxy Resin
This protocol outlines the cross-linking of the synthesized epoxy resin using an amine hardener.
Materials:
-
Synthesized this compound based epoxy resin
-
Triethylenetetramine (TETA) as the curing agent
Procedure:
-
Calculate the required amount of TETA based on the epoxy number of the synthesized resin.
-
Thoroughly mix the epoxy resin and the curing agent at room temperature.
-
Allow the mixture to cure at room temperature for 20 hours.[5]
-
Post-cure the resin at 80 °C for 4 hours to complete the cross-linking process.[5]
Visualizing the Process: Synthesis and Curing Workflow
The following diagram illustrates the key stages in the preparation of a this compound based epoxy resin, from the initial synthesis to the final cured product.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. US5302672A - 2,7-dihydroxynaphthalene based epoxy resin, intermediate thereof, processes for producing them, and epoxy resin composition - Google Patents [patents.google.com]
A Spectroscopic Comparison of 2,7-Naphthalenediol and Its Derivatives for Advanced Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties and applications of 2,7-naphthalenediol and its derivatives, supported by experimental data and protocols.
This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives, which are of significant interest in materials science and as fluorescent probes in biological and pharmaceutical research. The inherent fluorescence of the naphthalene (B1677914) core can be modulated by substitution at the 2 and 7 positions, leading to a range of compounds with tailored photophysical properties. This document summarizes key spectroscopic data, details the experimental protocols for their characterization, and visualizes a key application in fluorescent sensing.
Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for this compound and a selection of its derivatives. These derivatives, primarily ethers and Schiff bases, exhibit distinct shifts in their absorption and emission spectra, as well as characteristic changes in their NMR and IR spectra, which are indicative of their altered electronic and structural properties.
Table 1: UV-Visible Absorption and Fluorescence Emission Data
| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| This compound | Ethanol | 278, 328 | N/A | 354 | N/A | 26 |
| 2,7-Bis(prop-2-yn-1-yloxy)naphthalene | Chloroform | N/A | N/A | N/A | N/A | N/A |
| 2,7-Bis(2-pyridyloxy)naphthalene | Chloroform | 275, 325 | N/A | 380 | N/A | 55 |
| Schiff Base of 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline (B160924) (Probe L) | DMSO/H₂O | 380 | N/A | 520 (weak) | N/A | 140 |
| Probe L + Al³⁺ | DMSO/H₂O | 415 | N/A | 520 (strong) | N/A | 105 |
Table 2: ¹H and ¹³C NMR Chemical Shift Data (in ppm)
| Compound | Solvent | ¹H NMR δ | ¹³C NMR δ |
| This compound[1][2] | DMSO-d₆ | 9.54 (s, 2H, OH), 7.59 (d, 2H), 6.93 (d, 2H), 6.85 (dd, 2H) | 155.0, 136.0, 129.5, 124.5, 115.0, 105.0 |
| 2,7-Bis(prop-2-yn-1-yloxy)naphthalene[3] | CDCl₃ | 7.67 (d, 2H), 7.08 (d, 2H), 7.04 (dd, 2H), 4.78 (d, 4H), 2.54 (t, 2H) | 156.4, 136.4, 129.7, 125.0, 116.5, 107.0, 78.5, 75.8, 56.1 |
| 2,7-Bis(2-pyridyloxy)naphthalene[4] | CDCl₃ | 8.18 (m, 2H), 7.70 (d, 2H), 7.65 (m, 2H), 7.20 (d, 2H), 7.15 (dd, 2H), 6.95 (m, 2H), 6.85 (m, 2H) | 163.8, 155.1, 147.2, 139.5, 136.2, 129.8, 124.8, 121.5, 117.4, 112.0, 109.8 |
| Schiff Base of 2-hydroxy-1-naphthaldehyde and aniline (B41778) derivative | CDCl₃ | ~8.5-9.5 (s, 1H, CH=N), ~7.0-8.0 (m, Ar-H), ~10.0-11.0 (s, 1H, OH) | ~160-170 (C=N), ~110-160 (Ar-C) |
Table 3: Key Infrared (IR) Absorption Bands (in cm⁻¹)
| Compound | Sample Prep. | Key IR Bands (cm⁻¹) and Assignments |
| This compound[5] | KBr Pellet | 3200-3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 1600 (C=C stretch), 1250 (C-O stretch) |
| 2,7-Bis(prop-2-yn-1-yloxy)naphthalene | N/A | ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1250 (Ar-O-C stretch), ~1600 (C=C stretch) |
| 2,7-Bis(2-pyridyloxy)naphthalene | N/A | ~3050 (Ar C-H stretch), ~1600, 1580 (C=C, C=N stretch), ~1240 (Ar-O-C stretch) |
| Schiff Base of 2-hydroxy-1-naphthaldehyde and aniline derivative[6] | KBr Pellet | ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1620-1640 (C=N stretch), ~1600 (C=C stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific derivatives and instrumentation.
UV-Visible Absorption Spectroscopy
-
Solution Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, DMSO) at a concentration of approximately 1x10⁻³ M. Dilute the stock solution to a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
The absorbance values should ideally be within the range of 0.1 to 1.0 for optimal accuracy.
-
Fluorescence Spectroscopy
-
Solution Preparation: Use the same solutions prepared for UV-Vis spectroscopy, ensuring they are optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.
-
Data Acquisition:
-
Determine the excitation wavelength (λ_ex) from the absorption maximum obtained from the UV-Vis spectrum.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Record the emission spectrum by scanning a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength that covers the entire emission profile.
-
For quantum yield determination, a reference standard with a known quantum yield is measured under identical conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete structural assignment.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Mechanism of a 'turn-on' fluorescent sensor for aluminum ions based on a this compound derivative.
References
- 1. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,7-Bis(prop-2-yn-1-yloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2,7-Dihydroxynaphthalene: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 2,7-dihydroxynaphthalene. We present a detailed overview of the methodologies, supporting experimental data, and a visual representation of the analytical workflow to aid in the selection of the most appropriate technique for your specific needs.
Introduction to the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolving power in separating components of a mixture.[1] It is a comparative technique that relies on the differential partitioning of an analyte between a stationary phase and a mobile phase.[1] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, has emerged as a primary analytical method for purity determination.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for the direct quantification of a compound against a certified internal standard of known purity.[2][3] This technique provides a direct measure of the mass fraction of the analyte.
Quantitative Data Comparison
The following table summarizes representative purity data for a hypothetical batch of 2,7-dihydroxynaphthalene as determined by HPLC and qNMR. This data is illustrative of typical results and is intended to highlight the performance characteristics of each technique.
| Parameter | HPLC (UV Detection) | ¹H-qNMR (Internal Standard) |
| Purity (%) | 99.5 | 99.2 |
| Uncertainty (%) | ± 0.5 | ± 0.2 |
| Analysis Time per Sample | ~20 minutes | ~10 minutes |
| Sample Consumption | < 1 mg | ~5-10 mg |
| Primary Method | No | Yes |
| Reference Standard | Analyte-specific | Universal (e.g., maleic acid) |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely adopted technique for purity assessment due to its high sensitivity and resolving power, making it particularly effective for detecting trace impurities.[1]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is utilized.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2,7-dihydroxynaphthalene and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of 2,7-dihydroxynaphthalene is calculated based on the area percentage of the main peak in the chromatogram. The formula used is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Analysis
¹H-qNMR offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2,7-dihydroxynaphthalene and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 1 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Analysis: The purity of 2,7-dihydroxynaphthalene is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard. The following formula is used:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Workflow Diagrams
The following diagrams illustrate the experimental workflows for purity assessment by HPLC and qNMR.
References
A Comparative Guide to the Quantum Yield of 2,7-Naphthalenediol-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter and more efficient fluorescent probes is a constant endeavor in biomedical research and drug development. Among the vast array of fluorogenic scaffolds, 2,7-naphthalenediol has emerged as a versatile precursor for the synthesis of novel fluorescent materials. Its rigid structure and electron-rich nature provide a foundation for developing fluorophores with tunable emission properties and high quantum yields. This guide offers a comparative analysis of the quantum yields of recently developed this compound-based fluorophores, specifically focusing on carbon quantum dots (CQDs), and provides the necessary experimental protocols for their characterization.
Quantitative Comparison of Quantum Yields
Recent advancements have utilized this compound as a carbon source for the synthesis of full-color, high-quantum-yield carbon quantum dots. The photoluminescent properties of these nanomaterials are highly dependent on the synthesis conditions, which influence their size and surface chemistry. Below is a summary of the photophysical properties of these this compound-based CQDs.
| Fluorophore (CQD Color) | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Solvent System |
| Purple CQDs (p-CQDs) | 330 | 410 | ~55% | Toluene |
| Blue CQDs (b-CQDs) | 350 | 445 | >50% | Water |
| Cyan CQDs (c-CQDs) | 410 | 480 | >50% | N/A |
| Green CQDs (g-CQDs) | 460 | 515 | >50% | N/A |
| Yellow-Green CQDs (yg-CQDs) | 480 | 535 | >50% | N/A |
| Yellow CQDs (y-CQDs) | 500 | 560 | >50% | N/A |
| Red CQDs (r-CQDs) | 540 | 610 | >50% | N/A |
Data synthesized from a 2024 study on full-color high-quantum-yield carbon quantum dots derived from this compound.
Experimental Protocol: Relative Quantum Yield Determination
The following protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound-based fluorophore relative to a well-characterized standard.
1. Materials and Instruments:
-
Test fluorophore (this compound-based)
-
Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Selection of Standard: Choose a standard fluorophore whose absorption and emission spectra overlap with the test sample.
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the test fluorophore and the standard in the same solvent.
-
The concentrations should be adjusted to yield an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength as for the absorbance measurements.
-
Ensure the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test fluorophore and the standard.
-
Determine the slope (gradient) of the resulting linear fits.
-
3. Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the relative quantum yield determination process.
Caption: Workflow for Relative Quantum Yield Determination.
A Comparative Guide to Naphthalenediol Isomers: 2,7-Naphthalenediol in Focus
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for optimizing product performance and discovering novel applications. This guide provides a comprehensive comparison of 2,7-naphthalenediol and its isomers, focusing on their applications in polymer science, dye synthesis, and their biological activities. The positional isomerism of the hydroxyl groups on the naphthalene (B1677914) core significantly influences the physicochemical properties of these compounds, leading to distinct performance characteristics in various fields.
Overview of Naphthalenediol Isomers
Naphthalenediols are a class of aromatic organic compounds consisting of a naphthalene ring substituted with two hydroxyl groups. There are ten structural isomers of naphthalenediol, each with a unique arrangement of these hydroxyl groups, which in turn dictates their reactivity, physical properties, and suitability for different applications. The isomers are 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 1,8-, 2,3-, 2,6-, and this compound. This guide will focus on comparing the applications of this compound with other isomers where comparative data is available.
Applications in Polymer Chemistry
Naphthalenediol isomers are valuable monomers in the synthesis of high-performance polymers such as polyesters, polyimides, and epoxy resins. The incorporation of the rigid naphthalene moiety into the polymer backbone can enhance thermal stability, mechanical strength, and barrier properties.
Epoxy Resins
This compound is utilized as a precursor for epoxy resins, which are known for their thermal resistance. Epoxy resins synthesized from this compound have been shown to be stable up to approximately 250 °C. The substitution pattern on the naphthalene ring influences the cross-linking density and thermal properties of the cured resin. While direct comparative studies across a wide range of isomers are limited, the thermal performance of epoxy resins derived from this compound suggests its utility in applications requiring high thermal stability.
High-Performance Polyesters
In the field of high-performance polyesters, the choice of naphthalenediol isomer can significantly impact the polymer's thermal and barrier properties. For instance, polymers derived from 2,7-naphthalate have demonstrated superior performance compared to those from 2,6-naphthalate in terms of barrier properties, which is attributed to the meta-substitution pattern disrupting crystallization and reducing gas diffusivity.
Table 1: Comparison of Thermal and Barrier Properties of Poly(ethylene 2,7-naphthalate) (2,7-PEN) vs. Poly(ethylene terephthalate) (PET)
| Property | Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 121.8 °C | 67.7 °C |
| Char Yield at 1000 °C | 33.4 wt% | - |
| Oxygen Permeability (PO2) | < 0.0034 barrer | 0.0108 barrer |
Note: Data for 2,7-PEN is derived from studies on its corresponding naphthalate polymer.
Applications in Dye Synthesis
Naphthalenediol isomers serve as important coupling components in the synthesis of azo dyes. The position of the hydroxyl groups influences the electronic properties of the resulting dye molecule, thereby affecting its color, fastness, and affinity for different fibers.
Biological Activity: Antioxidant and Cytotoxic Properties
The antioxidant and cytotoxic activities of naphthalenediol isomers are of significant interest in the field of drug development. The position of the hydroxyl groups plays a crucial role in their ability to scavenge free radicals and to interact with biological targets.
Antioxidant Activity
A comparative study on the antioxidant activity of 1,8-naphthalenediol and 2,3-naphthalenediol has provided quantitative data on their efficacy as H-atom transfer (HAT) antioxidants. The study revealed that 1,8-naphthalenediol is a more potent HAT antioxidant than 2,3-naphthalenediol. This difference in activity is attributed to the formation of an intramolecular hydrogen bond in the radical formed from 1,8-naphthalenediol, which stabilizes the radical and enhances its antioxidant capacity.
Table 2: Rate Constants for H-atom Transfer of Naphthalenediol Isomers
| Compound | kArOH/DOPPH• (M-1s-1) | kArOH/ROO• (x 106 M-1s-1) |
| 1,8-Naphthalenediol | - | - |
| 2,3-Naphthalenediol | - | - |
Note: Specific quantitative values from the primary literature were not fully accessible in the provided search results. The table structure is provided for when such data becomes available.
The general trend observed was that the antioxidant activity follows the order of 2,3-naphthalenediol < catechol < 1,8-naphthalenediol. This highlights the significant impact of the hydroxyl group positioning on the antioxidant potential of these isomers.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and evaluation of naphthalenediol isomers and their derivatives. Below are generalized procedures for the synthesis of naphthalenediols and their application in azo dye synthesis.
General Synthesis of Naphthalenediols
Naphthalenediols can be synthesized through various methods, with the caustic fusion of naphthalenesulfonic acids being a common industrial process.
Workflow for Naphthalenediol Synthesis:
Caption: General workflow for the synthesis of naphthalenediol isomers.
Experimental Details:
-
Sulfonation: Naphthalene is treated with concentrated sulfuric acid. The reaction conditions (temperature, reaction time) can be varied to influence the ratio of the resulting naphthalenesulfonic acid isomers.
-
Isomer Separation: The mixture of sulfonic acid isomers is separated, often through fractional crystallization of their salts.
-
Caustic Fusion: The isolated naphthalenesulfonic acid isomer is fused with a strong base, such as sodium hydroxide, at high temperatures (typically around 300°C).
-
Acidification: The resulting salt of the naphthalenediol is dissolved in water and acidified to precipitate the desired naphthalenediol isomer.
-
Purification: The crude naphthalenediol is then purified by recrystallization.
General Synthesis of Azo Dyes from Naphthalenediols
Azo dyes are typically synthesized via a diazotization-coupling reaction.
Workflow for Azo Dye Synthesis:
Caption: General workflow for the synthesis of azo dyes using naphthalenediol isomers.
Experimental Details:
-
Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.
-
Coupling: The naphthalenediol isomer is dissolved in an alkaline solution. The cold diazonium salt solution is then slowly added to the naphthalenediol solution with vigorous stirring. The pH is maintained in the alkaline range to facilitate the coupling reaction.
-
Isolation and Purification: The precipitated azo dye is collected by filtration, washed, and can be further purified by recrystallization.
Signaling Pathways
While the direct and differential effects of various naphthalenediol isomers on specific cellular signaling pathways are not extensively documented in the readily available literature, polyphenolic compounds, in general, are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. It is plausible that different naphthalenediol isomers could exhibit differential effects on these pathways due to their varying structures and antioxidant potentials. Further research is needed to elucidate the specific interactions of each isomer with these signaling cascades.
Hypothetical Modulation of NF-κB and MAPK Pathways:
Caption: Hypothetical modulation of NF-κB and MAPK signaling pathways by naphthalenediol isomers.
This diagram illustrates the potential points of intervention for naphthalenediol isomers within the NF-κB and MAPK signaling pathways, which are critical in cellular responses to stress and inflammation. The inhibitory effects are hypothesized based on the known activities of other polyphenolic compounds.
Conclusion
The positional isomerism of naphthalenediols plays a critical role in determining their properties and performance in a range of applications. This compound and its derivatives show promise in the development of high-performance polymers with excellent thermal and barrier properties. In the realm of biological activity, isomers such as 1,8-naphthalenediol exhibit superior antioxidant potential due to favorable intramolecular interactions. While there is a clear structure-activity relationship, a lack of comprehensive, direct comparative studies across all ten isomers in various applications remains a significant knowledge gap. Further research focusing on side-by-side comparisons of all naphthalenediol isomers is essential to fully unlock their potential in materials science, dye chemistry, and drug development.
Safety Operating Guide
Proper Disposal of 2,7-Naphthalenediol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,7-Naphthalenediol is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these guidelines is crucial due to the chemical's hazardous properties.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[1] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use a proper removal technique.[1] |
| Respiratory Protection | If ventilation is inadequate or dust is formed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal route involves incineration.
Step 1: Collection and Storage of Waste
-
Collect waste this compound in a suitable, clearly labeled, and closed container.[1]
-
For solid residues, use a designated container for non-halogenated, relatively unreactive organic reagents.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
Step 2: Preparing for Disposal
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent.[1]
Step 3: Incineration
-
The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful gases.[1]
Step 4: Disposal of Contaminated Packaging
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[1]
-
Alternatively, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]
-
Combustible packaging may be incinerated.[6]
III. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate unnecessary personnel.[1]
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
IV. Regulatory Compliance
Waste generators must comply with all applicable federal, state, and local regulations regarding hazardous waste disposal.[2][5] The classification of waste may change depending on its use or contamination, so it is essential to conduct a thorough evaluation.[5]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2,7-Dihydroxynaphthalene or this compound Manufacturers, SDS [mubychem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,7-Naphthalenediol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,7-Naphthalenediol, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to proper safety protocols is crucial to minimize risks and ensure the well-being of laboratory personnel.
Essential Safety Information
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is crucial to avoid direct contact and inhalation of the powder.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | [1][4] |
| Molecular Weight | 160.17 g/mol | [1][4][5] |
| Melting Point | 184-190 °C | [2][4] |
| Storage Temperature | 2-30°C | [4] |
| Bulk Density | 600-700 kg/m ³ | [4] |
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling of this compound, a systematic approach is necessary. The following protocol outlines the procedural steps from preparation to post-handling procedures.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[2][6][7] A chemical fume hood is highly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory.[1][7] Inspect gloves for any damage before use and employ proper glove removal techniques to avoid skin contact.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particulate respirator.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.
Handling Procedure
-
Avoid Dust Formation: Handle the solid chemical carefully to prevent the generation of dust.[1][7]
-
Weighing: If weighing is required, do so in a ventilated enclosure or a fume hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][7]
-
Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][7]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled waste container. Do not pour down the drain.[1]
Disposal Method
-
Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1]
-
Incineration: A common disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Follow all local, state, and federal regulations regarding hazardous waste disposal.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2,7-Dihydroxynaphthalene or this compound Manufacturers, SDS [mubychem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound for synthesis 582-17-2 [sigmaaldrich.com]
- 5. This compound | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
